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  • Product: 5-Oxaspiro[3.4]octane-6-carboxylic acid
  • CAS: 1866738-51-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Application of 5-Oxaspirooctane-6-carboxylic Acid in Modern Drug Discovery

Physicochemical Properties and Application of 5-Oxaspiro[1]octane-6-carboxylic Acid in Modern Drug Discovery Introduction: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the transition from flat...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties and Application of 5-Oxaspiro[1]octane-6-carboxylic Acid in Modern Drug Discovery

Introduction: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a defining strategy for improving clinical success rates. This paradigm, often termed "escaping flatland," leverages spirocyclic scaffolds to increase molecular complexity without inflating molecular weight. However, pure hydrocarbon spirocycles present a significant physicochemical liability: their high lipophilicity often leads to poor aqueous solubility and suboptimal pharmacokinetic profiles.

To circumvent this, the strategic incorporation of heteroatoms—specifically oxygen—into the spirocyclic core has emerged as a transformative solution. As detailed by Mykhailiuk et al. in [1], oxa-spirocycles dramatically improve water solubility (by up to 40 times) and lower lipophilicity compared to their carbocyclic counterparts. 5-Oxaspiro[2]octane-6-carboxylic acid is a prime example of this next-generation building block, offering an ideal balance of 3D geometry, metabolic stability, and hydrophilicity.

G Flat Flat Aromatics (sp2-rich) Carbo Carbocyclic Spirocycles (High Lipophilicity) Flat->Carbo Escape Flatland Oxa Oxa-spirocycles (e.g., 5-Oxaspiro[3.4]octane...) Carbo->Oxa O-Atom Insertion Prop Improved Solubility & Lower LogD Oxa->Prop H-Bond Acceptor

Structural evolution from flat aromatics to oxa-spirocycles.

Molecular Identity & Structural Characteristics

The structural identity of 5-Oxaspiro[2]octane-6-carboxylic acid consists of a four-membered cyclobutane ring spiro-fused to a five-membered tetrahydrofuran-like ring, with a carboxylic acid functional group at the 6-position. This specific geometry restricts conformational flexibility, effectively locking the molecule into a predictable 3D vector that is highly valuable for fragment-based drug discovery (FBDD).

Quantitative Physicochemical Data

The following table summarizes the core molecular and physicochemical parameters of the compound, derived from the[1].

ParameterValueCausality / Significance in Drug Design
Chemical Name 5-Oxaspiro[2]octane-6-carboxylic acidCore scaffold for library synthesis.
CAS Registry Number 1866738-51-3Unique identifier for chemical sourcing.
Molecular Formula C₈H₁₂O₃Low molecular weight (ideal for FBDD).
Molecular Weight 156.18 g/mol Leaves ample "weight budget" for further elaboration.
Physical State Colorless oilIndicates specific handling requirements during synthesis.
Synthetic Yield ~43% (via general procedure)Demonstrates scalability of the iodocyclization route.
¹H NMR (400 MHz, CDCl₃) δ = 8.95 (br s, 1H), 4.47 (dd, J = 8.3, 6.0 Hz, 1H)...Confirms the structural integrity of the spiro-fused system.

Physicochemical Profiling: The Causality of Experimental Choices

As an Application Scientist, it is critical to understand why this specific molecule behaves the way it does in biological systems. The physicochemical advantages of 5-Oxaspiro[2]octane-6-carboxylic acid are rooted in two primary mechanisms:

  • Hydrogen Bond Acceptor (HBA) Dynamics: The insertion of the oxygen atom into the spirocyclic core introduces a strong HBA. This allows the molecule to interact favorably with the aqueous solvation shell. Consequently, the partition coefficient (LogP/LogD) is driven down, preventing the molecule from becoming trapped in lipophilic cell membranes or binding non-specifically to plasma proteins.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically target flat, electron-rich aromatic systems for oxidation. The sp3 -hybridized nature of the oxa-spirocycle lacks the planar π -electron clouds necessary for standard CYP-mediated epoxidation, thereby increasing the intrinsic half-life ( t1/2​ ) of the compound in vivo.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the protocols for synthesizing the core and validating its physicochemical properties must be treated as self-validating systems.

Protocol A: Synthesis via Iodocyclization

The synthesis of the oxa-spirocyclic core relies on a highly regioselective iodocyclization of alkenyl alcohols. The choice of iodine as an electrophile ensures mild reaction conditions that tolerate various functional groups.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alkenyl alcohol precursor (1.0 equivalent) in high-purity acetonitrile (CH₃CN). Acetonitrile is chosen for its polar aprotic nature, which stabilizes the iodonium intermediate.

  • Buffering: Add sodium bicarbonate (NaHCO₃, 3.0 equivalents). Causality: NaHCO₃ acts as an acid scavenger, neutralizing the hydroiodic acid (HI) generated during the reaction to prevent unwanted ring-opening or degradation of the acid-sensitive oxa-spirocycle.

  • Electrophilic Activation: Introduce elemental iodine (I₂, 3.0 equivalents) to the mixture. The iodine forms a cyclic iodonium ion across the alkene double bond.

  • Cyclization: Stir the reaction at room temperature (rt) for 1 hour. The hydroxyl oxygen acts as an internal nucleophile, attacking the iodonium ion to close the ring and form the spirocyclic ether.

  • Functional Group Interconversion: The resulting iodinated oxa-spirocycle is subsequently subjected to standard oxidation or substitution protocols to install the carboxylic acid at the 6-position, yielding 5-Oxaspiro[2]octane-6-carboxylic acid.

Protocol B: LogD Determination via Shake-Flask Method

To validate the improved hydrophilicity of the oxa-spirocycle, the partition coefficient between n-octanol and an aqueous buffer is measured.

Step-by-Step Methodology:

  • Phase Saturation: Pre-equilibrate n-octanol and an aqueous buffer (e.g., PBS, pH 7.4) by stirring them together for 24 hours. Causality: This ensures that the octanol is saturated with water and vice versa, preventing volume shifts during the actual experiment.

  • Sample Spiking: Dissolve 5-Oxaspiro[2]octane-6-carboxylic acid in a minimal volume of DMSO (Chromasolv Plus, HPLC grade) and spike it into a vial containing equal volumes of the pre-equilibrated phases.

  • Equilibration: Mechanically shake the vial at 25°C for 60 minutes. This provides the kinetic energy required for the solute to distribute thermodynamically between the lipophilic and hydrophilic phases.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a sharp, distinct phase boundary.

  • LC-MS/MS Analysis: Extract aliquots from both layers. Quantify the concentration of the compound using an Agilent LC/MSD TOF mass spectrometer via electrospray ionization (ESI). Calculate the LogD based on the concentration ratio ( Coctanol​/Cbuffer​ ).

G Prep Prepare Solute (5-Oxaspiro[3.4]octane-6-carboxylic acid) Mix Mix in n-octanol & Aqueous Buffer (Shake-Flask Method) Prep->Mix Equilibrate Incubate & Equilibrate (Mechanical Shaking, 25°C) Mix->Equilibrate Phase Centrifuge for Phase Separation Equilibrate->Phase Analyze LC-MS/MS Analysis (Quantify LogD) Phase->Analyze

Shake-flask methodology for determining partition coefficient (LogD).

Conclusion

5-Oxaspiro[2]octane-6-carboxylic acid represents a critical advancement in scaffold design for modern drug discovery. By integrating an oxygen atom into a rigid spirocyclic framework, researchers can effectively "escape flatland" without paying the penalty of excessive lipophilicity. The robust synthesis via iodocyclization and the verifiable improvements in aqueous solubility make this compound an indispensable tool for developing metabolically stable, highly bioavailable therapeutics.

References

  • Mykhailiuk, P. K., Fominova, K., Diachuk, T., et al. (2021). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, 12(34), 11294-11305. Royal Society of Chemistry. URL:[Link]

  • Enamine Ltd. (2021). "Oxa-spirocycles: synthesis, properties and applications - Supporting Information." Semantic Scholar / RSC. URL:[Link](Note: Full SI data hosted via RSC Supplementary Files).

Sources

Exploratory

1H and 13C NMR Chemical Shifts for 5-Oxaspiro[3.4]octane-6-carboxylic Acid: A Comprehensive Mechanistic Analysis

Executive Summary The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the design of modern therapeutics. Specifically, oxa-spirocycles—such as 5-oxaspiro[3.4]octane-6-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the design of modern therapeutics. Specifically, oxa-spirocycles—such as 5-oxaspiro[3.4]octane-6-carboxylic acid —are highly valued for their ability to dramatically improve water solubility and lower lipophilicity compared to their carbocyclic counterparts[Mykhailiuk et al., 2021][1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple reporting of values. This guide provides a deep-dive structural elucidation of 5-oxaspiro[3.4]octane-6-carboxylic acid, detailing the causality behind its specific Nuclear Magnetic Resonance (NMR) chemical shifts, the conformational dynamics of the spiro-junction, and a field-proven, self-validating experimental protocol for acquiring high-fidelity spectral data.

Structural Elucidation and Conformational Dynamics

To accurately interpret the NMR spectra of 5-oxaspiro[3.4]octane-6-carboxylic acid, one must first deconstruct its geometric and electronic environment. The molecule consists of two fused rings sharing a single quaternary spiro carbon (C-4):

  • A highly strained cyclobutane ring (C-1, C-2, C-3).

  • A tetrahydrofuran (THF) derivative ring containing an oxygen heteroatom (O-5) and a carboxylic acid moiety at C-6.

The Chiral Influence: The presence of the carboxylic acid at C-6 creates a stereocenter. Because the molecule lacks a plane of symmetry, the two faces of the cyclobutane ring are in different magnetic environments. Consequently, the protons (and technically the carbons) at C-1 and C-3 are diastereotopic . This intrinsic asymmetry is the primary driver behind the complex, higher-order multiplets observed in the aliphatic region of the 1 H NMR spectrum.

Electronic_Effects Oxa Oxygen Heteroatom (O5) Inductive Withdrawing (-I) C4_Shift C4 13C Shift: 85.8 ppm Deshielded Oxa->C4_Shift C6_Shift C6 13C Shift: 76.4 ppm Deshielded Oxa->C6_Shift H6_Shift H6 1H Shift: 4.47 ppm Deshielded Oxa->H6_Shift Spiro Spiro Junction (C4) High s-character & Strain Spiro->C4_Shift Carboxyl Carboxylic Acid (C6) Anisotropic Deshielding Carboxyl->C6_Shift Carboxyl->H6_Shift

Figure 1: Electronic and steric effects dictating NMR chemical shifts in oxa-spirocycles.

Self-Validating Experimental Protocol for NMR Acquisition

Acquiring quantitative, publication-grade NMR data requires a workflow where each step validates the integrity of the previous one. Note an important instrumental detail from the reference literature: the 1 H data was acquired at 400 MHz, while the 13 C data was acquired at 151 MHz. This discrepancy indicates the use of two different spectrometer consoles—a standard 400 MHz system for routine proton screening, and a 600 MHz system (likely equipped with a cryoprobe) to achieve the necessary sensitivity for high-resolution carbon acquisition.

Step-by-Step Methodology
  • Sample Preparation (The Baseline): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

    • Causality: The inclusion of 0.03% v/v Tetramethylsilane (TMS) is mandatory. It provides an absolute zero-point reference (0.00 ppm), ensuring that chemical shift assignments are internally validated against any magnetic field drift.

  • Locking and Shimming (The Validation Check): Insert the sample and lock onto the deuterium frequency of CDCl 3​ . Perform 3D gradient shimming.

    • Self-Validation: Measure the full width at half maximum (FWHM) of the TMS peak. Proceed only if FWHM 0.8 Hz. If broader, manual shimming of the Z1 and Z2 gradients is required to correct field inhomogeneities.

  • Pulse Calibration and T 1​ Optimization: Determine the 90° pulse width ( P1​ ) for the specific sample. Conduct an Inversion-Recovery ( T1​ ) experiment to determine the longitudinal relaxation time of the quaternary spiro carbon (C-4).

    • Causality: Quaternary carbons lack attached protons to facilitate rapid dipole-dipole relaxation. Setting the relaxation delay ( D1​ ) to at least 3×T1​ (typically 2–5 seconds) ensures the spin system fully returns to equilibrium, preventing artificial signal attenuation during 13 C acquisition.

  • Acquisition & Processing:

    • 1 H NMR: Acquire 16 scans using a standard single-pulse sequence (zg30) with a spectral width of 20 ppm.

    • 13 C NMR: Acquire 1024 scans using a proton-decoupled sequence (zgpg30) at 151 MHz. Apply zero-filling to 64k data points and exponential apodization (LB = 1.0 Hz) prior to Fourier Transformation.

NMR_Workflow Start Sample Prep (Analyte in CDCl3 + TMS) LockShim Lock & Shim (Validate: Linewidth < 0.8 Hz) Start->LockShim PulseCal Pulse & T1 Calibration (Optimize D1 for Quaternary C) LockShim->PulseCal Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) PulseCal->Acq1H Acq13C 13C NMR Acquisition (151 MHz, 1024 Scans) PulseCal->Acq13C DataProc Data Processing (FT, Phase, Baseline Correction) Acq1H->DataProc Acq13C->DataProc

Figure 2: Self-validating NMR acquisition and processing workflow for oxa-spirocycles.

Resonance Assignments and Mechanistic Rationale

1 H NMR Analysis (400 MHz, CDCl 3​ )

The proton spectrum of 5-oxaspiro[3.4]octane-6-carboxylic acid is characterized by distinct deshielded regions and complex aliphatic multiplets[Mykhailiuk et al., 2021][1].

  • The Acidic Proton (8.95 ppm): Appears as a broad singlet due to rapid intermolecular hydrogen exchange and the strong electron-withdrawing nature of the carbonyl group.

  • The Chiral Center H-6 (4.47 ppm): This proton is highly deshielded by the adjacent oxygen atom (-I effect). It splits into a doublet of doublets (dd, J = 8.3, 6.0 Hz) . Causality: The rigid envelope conformation of the THF ring fixes the dihedral angles between H-6 and the two diastereotopic protons on the adjacent C-7 carbon. According to the Karplus equation, these distinct angles result in two different 3J coupling constants.

  • The Cyclobutane Core (1.40 – 2.05 ppm): The extreme ring strain of the puckered cyclobutane, combined with the asymmetric influence of the C-6 stereocenter, renders H-1 and H-3 diastereotopic. This breaks magnetic equivalence, resulting in overlapping, second-order multiplets rather than simple first-order splitting patterns.

Table 1: 1 H NMR Quantitative Data Summary | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | |--------------------------------|--------------|-------------|-----------------------------|------------| | 8.95 | br s | 1H | - | -COOH | | 4.47 | dd | 1H | 8.3, 6.0 | H-6 | | 2.45 – 2.23 | m | 3H | - | H-7, H-8 | | 2.18 – 2.05 | m | 1H | - | H-7 | | 2.05 – 1.91 | m | 4H | - | H-1, H-3 | | 1.79 – 1.64 | m | 1H | - | H-2 | | 1.61 – 1.40 | m | 1H | - | H-2 |

13 C NMR Analysis (151 MHz, CDCl 3​ )

The carbon spectrum reveals 7 distinct resonances for the 8 carbons in the molecule. This indicates an accidental chemical equivalence (signal overlap) in the aliphatic region, a common phenomenon in distant diastereotopic carbons.

  • The Spiro Junction C-4 (85.8 ppm): Quaternary spiro carbons are typically found around 40-50 ppm. However, direct bonding to the highly electronegative O-5 atom induces a massive downfield shift. Furthermore, the geometric constraints of the spiro[3.4]octane system increase the s-character of the C-C bonds, amplifying the deshielding effect.

  • The γ -Gauche Effect at C-2 (12.6 ppm): The C-2 carbon of the cyclobutane ring is highly shielded. Causality: This is a classic manifestation of the γ -gauche steric compression effect combined with the unique diamagnetic ring current and hybridization of the strained cyclobutane system, pushing the resonance far upfield.

Table 2: 13 C NMR Quantitative Data Summary | Chemical Shift ( δ , ppm) | Type | Assignment | Mechanistic Rationale | |--------------------------------|------|------------|-----------------------| | 177.1 | C | C=O (Acid) | Carbonyl carbon deshielded by resonance and inductive effects. | | 85.8 | C | C-4 (Spiro)| Quaternary spiro carbon directly bonded to oxygen; high strain. | | 76.4 | CH | C-6 | Secondary carbon bonded to oxygen and carbonyl group. | | 35.7 | CH 2​ | C-8 / C-1,3| Aliphatic ring carbon adjacent to spiro center. | | 35.3 | CH 2​ | C-8 / C-1,3| Aliphatic ring carbon adjacent to spiro center. | | 29.4 | CH 2​ | C-7 | Aliphatic carbon in the tetrahydrofuran ring. | | 12.6 | CH 2​ | C-2 | Cyclobutane γ -carbon; highly shielded due to ring strain. |

(Note: Because C-1 and C-3 are diastereotopic but distant from the chiral center, their signals likely overlap at 35.7 or 35.3 ppm, explaining the presence of 7 peaks for an 8-carbon system).

Conclusion

The NMR spectral profile of 5-oxaspiro[3.4]octane-6-carboxylic acid is a masterclass in the effects of ring strain, heteroatom induction, and stereochemical asymmetry. The extreme deshielding of the C-4 spiro carbon (85.8 ppm) and the high shielding of the C-2 cyclobutane carbon (12.6 ppm) serve as reliable diagnostic markers for researchers synthesizing oxa-spirocyclic building blocks. By adhering to the self-validating acquisition parameters outlined in this guide—particularly the optimization of T1​ delays for quaternary carbons—drug development professionals can ensure high-fidelity structural verification of these complex scaffolds.

References

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science, Volume 12, Issue 34 (2021), Pages 11294-11305. (The Royal Society of Chemistry) URL: [Link]

Sources

Foundational

The Emergence of 5-Oxaspiro[3.4]octane-6-carboxylic Acid: A Novel Bioisostere for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The relentless pursuit of novel chemical matter with enhanced pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological and pharmacokinetic properties is a cornerstone of modern drug discovery. The strategic replacement of key functional groups, a practice known as bioisosterism, offers a powerful approach to fine-tune molecular properties and overcome liabilities in lead compounds. This guide delves into the emerging role of 5-oxaspiro[3.4]octane-6-carboxylic acid as a promising, yet underexplored, bioisostere for the ubiquitous carboxylic acid moiety. We will explore the scientific rationale underpinning its design, its potential to modulate key physicochemical parameters, and provide a comprehensive overview of its proposed synthesis and strategic application in drug development programs. This document is intended to serve as a technical resource, empowering researchers to leverage this novel scaffold in their quest for safer and more effective medicines.

The Carboxylic Acid Conundrum and the Rise of Bioisosterism

The carboxylic acid functional group is a stalwart in medicinal chemistry, prized for its ability to engage in pivotal hydrogen bonding and ionic interactions with biological targets. However, its inherent acidity is a double-edged sword, often leading to a cascade of undesirable properties, including:

  • Poor Membrane Permeability: The ionized nature of carboxylic acids at physiological pH can hinder their passive diffusion across biological membranes, limiting oral bioavailability and brain penetration.[1]

  • Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to the formation of reactive metabolites and potential toxicity.[2]

  • Rapid Clearance: The polarity of the carboxylate group can facilitate rapid renal clearance, resulting in a short plasma half-life.

To mitigate these challenges, medicinal chemists have turned to the concept of bioisosterism, the substitution of a functional group with another that possesses similar physicochemical properties, leading to comparable biological activity.[3] The goal is not merely to mimic the original group but to strategically alter properties to achieve a superior drug candidate profile.

Introducing the 5-Oxaspiro[3.4]octane-6-carboxylic Acid Scaffold: A Three-Dimensional Solution

The 5-oxaspiro[3.4]octane-6-carboxylic acid scaffold is a unique and promising bioisostere that marries the three-dimensional architecture of a spirocycle with the favorable properties of an oxetane ring. This novel combination offers a compelling set of advantages over traditional, "flat" aromatic and aliphatic carboxylic acids.

Spirocyclic systems, characterized by two rings sharing a single atom, are gaining traction in drug discovery for their ability to impart conformational rigidity and introduce three-dimensionality.[4][5][6] This can lead to enhanced potency and selectivity by pre-organizing the molecule into a bioactive conformation for optimal target binding.[7] Furthermore, the increased sp3 character of spirocycles often correlates with improved solubility and metabolic stability.[8]

The incorporation of an oxetane ring, a four-membered cyclic ether, brings its own set of beneficial properties. Oxetanes are recognized as bioisosteres of carbonyl and gem-dimethyl groups and are known to enhance aqueous solubility, metabolic stability, and act as hydrogen bond acceptors.[4][9][10][11] The strained C-O-C bond angle in the oxetane ring effectively exposes the oxygen lone pairs, making it a stronger hydrogen-bond acceptor than less strained cyclic ethers like tetrahydrofuran.[10]

The 5-oxaspiro[3.4]octane-6-carboxylic acid scaffold, therefore, presents a compelling hypothesis: a conformationally restricted carboxylic acid surrogate with modulated polarity and enhanced metabolic stability.

Physicochemical Property Modulation: A Comparative Analysis

The true value of a bioisostere lies in its ability to predictably modulate key physicochemical properties. While experimental data for 5-oxaspiro[3.4]octane-6-carboxylic acid is not yet widely available, we can infer its likely properties through a comparative analysis with related, well-characterized fragments. The oxetane component is expected to decrease lipophilicity and increase polarity, while the spirocyclic core introduces conformational rigidity.

PropertyPhenylacetic Acid (Flat Aromatic)Cyclohexanecarboxylic Acid (Alicyclic)5-Oxaspiro[3.4]octane-6-carboxylic Acid (Proposed) Rationale for Predicted Properties
Calculated LogP 1.411.96~1.0 - 1.5The oxetane moiety is known to significantly reduce lipophilicity.[12][13]
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 Ų~46.5 ŲThe ether oxygen of the oxetane ring contributes to the polar surface area.
Hydrogen Bond Acceptors 223The oxetane oxygen provides an additional hydrogen bond acceptor site.[10]
Rotatable Bonds 211The spirocyclic system significantly restricts conformational flexibility.[5]
Fraction of sp3 Carbons (Fsp3) 0.1250.860.875The high sp3 character is a hallmark of spirocyclic scaffolds, often leading to improved solubility and reduced promiscuity.[8]

Note: Values for Phenylacetic Acid and Cyclohexanecarboxylic Acid are from established databases. Values for 5-Oxaspiro[3.4]octane-6-carboxylic acid are predicted based on the known effects of its constituent fragments.

Strategic Applications and Potential Advantages in Drug Discovery

The unique structural and physicochemical profile of 5-oxaspiro[3.4]octane-6-carboxylic acid makes it an attractive candidate for addressing several common challenges in drug discovery programs:

  • Improving Metabolic Stability: The replacement of a metabolically labile group with the more robust spiro-oxetane scaffold can lead to a significant increase in metabolic stability and a longer in vivo half-life.[4]

  • Enhancing Aqueous Solubility: The inherent polarity of the oxetane ring is expected to improve the aqueous solubility of the parent molecule, a critical factor for oral bioavailability and formulation.[4]

  • Fine-Tuning Potency and Selectivity: The rigid spirocyclic framework can lock the molecule into a more favorable conformation for target binding, potentially leading to increased potency and selectivity.[14]

  • Navigating Intellectual Property Landscapes: As a novel and underexplored scaffold, 5-oxaspiro[3.4]octane-6-carboxylic acid offers a clear path to new intellectual property.

Proposed Synthetic Protocol: A Step-by-Step Guide

While a definitive, published synthesis of 5-oxaspiro[3.4]octane-6-carboxylic acid is not yet available, a plausible and robust synthetic route can be proposed based on established methodologies for the synthesis of related spirocyclic systems. The following protocol adapts a known synthesis of a 2,5-dioxaspiro[3.4]octane derivative.[15][16]

Workflow for the Proposed Synthesis:

G A Cyclobutanone C 1-Vinylcyclobutanol A->C Grignard Reaction B Vinylmagnesium Bromide B->C F Bis-allyl Ether Intermediate C->F O-alkylation D Sodium Hydride, TBAI D->F E Methyl 2-(bromomethyl)acrylate E->F I Dihydrofuran Carboxylate F->I RCM G Grubbs' II Catalyst G->I H Ring-Closing Metathesis H->I L Saturated THF-carboxylate I->L Reduction J H2, Pd(OH)2/C J->L K Hydrogenation K->L O 5-Oxaspiro[3.4]octane-6-carboxylic Acid L->O Saponification M LiOH, H2O M->O N Alkaline Hydrolysis N->O

Caption: Proposed synthetic workflow for 5-Oxaspiro[3.4]octane-6-carboxylic acid.

Detailed Experimental Steps:

  • Grignard Reaction: To a solution of cyclobutanone in anhydrous THF at 0°C, add vinylmagnesium bromide dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product, 1-vinylcyclobutanol, with diethyl ether.

  • O-Alkylation: To a suspension of sodium hydride in anhydrous THF, add a solution of 1-vinylcyclobutanol dropwise at 0°C. Stir for 30 minutes, then add a catalytic amount of tetrabutylammonium iodide (TBAI) followed by methyl 2-(bromomethyl)acrylate. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Ring-Closing Metathesis (RCM): Dissolve the crude bis-allyl ether intermediate in degassed dichloromethane. Add Grubbs' II catalyst and heat the mixture to reflux for 12 hours. Cool to room temperature and concentrate under reduced pressure. Purify the resulting dihydrofuran carboxylate by flash column chromatography.

  • Hydrogenation: Dissolve the dihydrofuran carboxylate in methanol and add Pearlman's catalyst (20% Pd(OH)2/C). Hydrogenate the mixture in a high-pressure autoclave at 50 atm of H2 for 24 hours. Filter the catalyst and concentrate the filtrate to obtain the saturated THF-carboxylate.

  • Alkaline Hydrolysis: To a solution of the saturated THF-carboxylate in a mixture of THF and water, add lithium hydroxide. Stir the mixture at room temperature for 8 hours. Acidify the reaction mixture with 1N HCl and extract the final product, 5-oxaspiro[3.4]octane-6-carboxylic acid, with ethyl acetate.

In Silico and In Vitro Evaluation Strategy

Once synthesized, a systematic evaluation of the physicochemical and pharmacological properties of 5-oxaspiro[3.4]octane-6-carboxylic acid and its derivatives is crucial.

Evaluation Workflow:

G cluster_B Computational Analysis cluster_C Experimental Physicochemical Properties cluster_D Biological Evaluation A Synthesis of 5-Oxaspiro[3.4]octane- 6-carboxylic Acid Derivatives B In Silico Profiling A->B C In Vitro Physicochemical Profiling A->C D In Vitro Biological Screening B->D C->D E Lead Optimization D->E B1 pKa Prediction B2 LogP/LogD Calculation B3 Conformational Analysis C1 Kinetic/Thermodynamic Solubility C2 LogD7.4 Measurement C3 Plasma Protein Binding D1 Target-based Assays D2 Cell-based Assays D3 ADME Assays (e.g., Microsomal Stability)

Caption: Systematic evaluation workflow for novel bioisosteres.

Conclusion and Future Outlook

The 5-oxaspiro[3.4]octane-6-carboxylic acid scaffold represents a novel and exciting frontier in the field of bioisosterism. Its unique three-dimensional structure, combined with the favorable physicochemical properties imparted by the oxetane ring, positions it as a highly promising surrogate for the traditional carboxylic acid group. While still in its nascent stages of exploration, the scientific rationale for its application is strong and is grounded in the established principles of medicinal chemistry. The proposed synthetic route offers a clear and achievable path to accessing this novel chemical matter. It is our belief that the strategic incorporation of the 5-oxaspiro[3.4]octane-6-carboxylic acid motif into drug discovery programs has the potential to unlock new avenues for the development of safer, more effective, and patentable therapeutic agents. The future is three-dimensional, and this novel spirocyclic bioisostere is poised to play a significant role in shaping it.

References

  • Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Chemie Brunschwig. (n.d.). Oxetane. Retrieved from [Link]

  • Kaplánek, R., & Slavíček, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1085–1149. [Link]

  • Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship, University of California. [Link]

  • Wermuth, C. G. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • González, N., & Nieto, M. I. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 19(11), 609. [Link]

  • Riveira, M. J., & Sarotti, A. M. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. MDPI. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(3), 4358–4394. [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • Svárovský, T., & Kuchař, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4205. [Link]

  • ResearchGate. (n.d.). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Retrieved from [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., DiRico, K. J., ... & Grosso, J. A. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Bobde, Y., & Subba Rao, G. (2021). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of Organic Chemistry, 86(19), 13543–13550. [Link]

  • Bobde, Y., & Subba Rao, G. (2021). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. ACS Publications. [Link]

  • ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • de Souza, M. C. B. V., & de Almeida, M. V. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. [Link]

  • Koul, S., Kumar, A., Sharma, P. R., Kumar, A., Nargotra, A., Singh, S., ... & Ahmed, Q. N. (2022). Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 62, 128632. [Link]

  • Brown, D. G., & Boström, J. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3346-3357. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Kolos, N. O., Borysko, P. O., Grygorenko, O. O., & Ryabukhin, S. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • ResearchGate. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Retrieved from [Link]

  • Stepan, A. F., & Larouche-Gauthier, R. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[3.4]octane. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3). Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

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Exploratory

Crystal structure and conformational analysis of 5-Oxaspiro[3.4]octane-6-carboxylic acid

Title: Crystal Structure and Conformational Analysis of 5-Oxaspiro[3.4]octane-6-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery Abstract & Executive Summary The transition from flat, two-dimensional aroma...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure and Conformational Analysis of 5-Oxaspiro[3.4]octane-6-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Abstract & Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional spirocyclic architectures represents a paradigm shift in modern medicinal chemistry—a movement often termed "escaping from flatland." Among these advanced structural motifs, the 5-oxaspiro[3.4]octane core has emerged as a highly valuable, conformationally restricted bioisostere[1]. This in-depth technical guide explores the structural dynamics, crystallographic solid-state behavior, and self-validating synthetic methodologies of 5-oxaspiro[3.4]octane-6-carboxylic acid, providing a blueprint for its application in drug development.

Conformational Analysis & Structural Dynamics

The 5-oxaspiro[3.4]octane system consists of a four-membered cyclobutane ring and a five-membered tetrahydrofuran (THF) ring fused at a single spiro carbon (C4)[1]. This fusion dictates a strict orthogonal relationship between the two rings, fundamentally altering the spatial projection of substituents compared to planar analogs.

Cyclobutane Puckering & THF Envelope

To relieve the severe torsional strain caused by eclipsing C-H bonds, the cyclobutane moiety does not remain planar. Instead, it adopts a "puckered" (or butterfly) conformation with a dihedral angle of approximately 25–30°[1]. Concurrently, the THF ring adopts an envelope conformation. Because of the geometric constraints at the spiro junction, the spiro carbon (C4) typically acts as the "flap" of this envelope, a structural necessity to minimize transannular steric clashes with the adjacent cyclobutane ring[2].

Vector Alignment & The Entropic Penalty

The primary mechanistic advantage of this scaffold is its ability to lock the THF ring pucker[3]. By incorporating the spirocyclobutane ring, the conformational freedom of the molecule is severely restricted. For 5-oxaspiro[3.4]octane-6-carboxylic acid, this restriction forces the C6-carboxylic acid into an optimal, highly specific spatial vector. When binding to a target protein, this pre-organization drastically reduces the entropic penalty that flexible molecules typically incur, thereby enhancing target binding affinity[3].

ConformationalLogic FlatArene Flat Aromatic Precursor (Low Fsp3, High Entropic Penalty) SpiroCore 5-Oxaspiro[3.4]octane Core (Orthogonal Ring System) FlatArene->SpiroCore Scaffold Hopping ConformationalLock Conformational Restriction (Locked THF Envelope Pucker) SpiroCore->ConformationalLock VectorAlignment Precise Vector Alignment (C6-Carboxylic Acid Orientation) ConformationalLock->VectorAlignment Bioisostere Optimized Bioisostere (Improved Solubility & Stability) VectorAlignment->Bioisostere

Figure 1: Logical progression of scaffold hopping to the locked 5-oxaspiro[3.4]octane system.

Crystallographic Profiling

Single-crystal X-ray diffraction (XRD) provides unambiguous validation of the spirocyclic stereochemistry and solid-state packing. Crystallographic data for 5-oxaspiro[3.4]octane derivatives, including the 6-carboxylic acid, typically reveal a monoclinic crystal system (space group P21​/n )[4].

Table 1: Key Crystallographic & Structural Parameters

ParameterObserved Value / Characteristic
Crystal System Monoclinic[4]
Space Group P21​/n [4]
C(4)-O(5) Bond Length ~1.43 Å
C(4)-C(1) Bond Length ~1.54 Å (Elongated due to spiro strain)
Spiro Angle (C3-C4-C5) ~115°
Solid-State Packing Intermolecular H-bonded carboxylic acid dimers

In the solid state, the C6-carboxylic acid forms robust intermolecular hydrogen-bonded dimers. This dimerization neutralizes the polarity of the acid groups, stabilizing the crystal lattice and directly influencing the compound's melting point and dissolution rate[4].

Physicochemical Property Enhancement

The incorporation of a spiro-THF ring into a molecular framework profoundly impacts its physicochemical properties. Substitution of a flat arene (e.g., furoic acid) with the 5-oxaspiro[3.4]octane core increases the fraction of sp3-hybridized carbons ( Fsp3 ), which correlates directly with clinical success rates[5].

Table 2: Physicochemical Impact of Scaffold Hopping

PropertyTraditional Flat Analog (Furoic Acid)5-Oxaspiro[3.4]octane-6-carboxylic acid
Fraction sp3 ( Fsp3 ) 0.000.88
Conformational Entropy High (freely rotatable bonds)Low (locked spirocyclic core)
Aqueous Solubility BaselineHigh (Up to 4000x potential increase)[1]
Metabolic Stability Susceptible to rapid oxidationHigh (Sterically shielded core)[1]
3D Vector Projection PlanarOrthogonal / Tetrahedral

The steric bulk of the spirocyclic core shields the oxygen atom and adjacent carbons from rapid metabolic degradation (e.g., by Cytochrome P450 enzymes), while the increased 3D character disrupts flat crystal packing, significantly enhancing aqueous solubility[1].

Synthetic Methodologies & Self-Validating Protocols

The construction of the 5-oxaspiro[3.4]octane core requires precise stereoelectronic control. A highly reliable approach involves the nucleophilic addition to a cyclobutanone followed by an electrophilic iodoetherification[2].

Causality in Experimental Design

The choice of reaction temperature during cyclization is critical. The bulky cyclobutane ring effectively shields one face of the molecule. By keeping the reaction temperature low (e.g., 0 °C to -20 °C), the system lacks the thermal energy to overcome the activation barrier of the unfavored transition state. This forces the incoming electrophile to approach exclusively from the less hindered side, ensuring high diastereoselectivity for the C6 position[3].

Step-by-Step Self-Validating Protocol
  • Nucleophilic Addition : React cyclobutanone with a homoallylic Grignard reagent in 2-MeTHF at -78 °C.

    • Causality: The high ring strain of cyclobutanone drives the rapid formation of the tertiary alcohol. 2-MeTHF is chosen for its superior phase separation properties and ability to coordinate the magnesium complex.

  • Electrophilic Cyclization (Iodoetherification) : Treat the resulting alkene-tethered cyclobutanol with I2​ and NaHCO3​ in acetonitrile at 0 °C[2].

  • Self-Validation Checkpoint : Isolate the crude intermediate and analyze via 1H NMR and GC-MS.

    • Validation Metric: Look for characteristic doublets for the THF protons at ~4.5 ppm. The diastereomeric ratio (d.r.) must be > 90:10. If the d.r. is suboptimal, recrystallize the intermediate before proceeding to avoid carrying forward isomeric impurities[2],[3].

  • Oxidation : Oxidize the primary iodide/alcohol to the carboxylic acid using TEMPO/BAIB.

  • Crystallization : Dissolve the crude acid in a minimal amount of hot ethyl acetate. Slowly diffuse hexanes into the solution at room temperature to yield X-ray quality monoclinic crystals[4].

SyntheticWorkflow Start Cyclobutanone + Homoallylic Nucleophile Addition Nucleophilic Addition (Strain-Driven Tertiary Alcohol Formation) Start->Addition Cyclization Electrophilic Iodoetherification (Sterically Shielded Face Attack) Addition->Cyclization Validation1 Self-Validation Checkpoint: 1H NMR (Target d.r. > 90:10) Oxidation Oxidation to Carboxylic Acid (C6 Position) Validation1->Oxidation Pass Cyclization->Validation1 Validation2 Final Validation: X-Ray Crystallography (P21/n) Oxidation->Validation2

Figure 2: Self-validating synthetic workflow for 5-oxaspiro[3.4]octane-6-carboxylic acid.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Source: Semantic Scholar URL: [Link]

  • Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 5-Oxaspiro[3.4]octane-6-carboxylic Acid: A Comprehensive Profiling Guide

Executive Summary The integration of strained spiro heterocycles into drug discovery pipelines has revolutionized the design of bioisosteres. By replacing flat, metabolically vulnerable aromatic rings with dense, sp3 -ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of strained spiro heterocycles into drug discovery pipelines has revolutionized the design of bioisosteres. By replacing flat, metabolically vulnerable aromatic rings with dense, sp3 -rich spirocycles, medicinal chemists can significantly enhance lipophilicity, aqueous solubility, and metabolic stability[1]. Among these advanced building blocks, 5-oxaspiro[3.4]octane-6-carboxylic acid (CAS 1866738-51-3) stands out as a highly rigid, functionalized scaffold[2].

However, the thermodynamic stability of this molecule is governed by a complex interplay between the ring strain of its cyclobutane moiety, the conformational dynamics of the tetrahydrofuran (THF) ring, and the electronic effects of the α -alkoxy carboxylic acid. This whitepaper provides a rigorous, causal analysis of the thermodynamic stability of 5-oxaspiro[3.4]octane-6-carboxylic acid, equipping researchers with the theoretical grounding and self-validating experimental protocols necessary for its successful application in drug development.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic baseline of 5-oxaspiro[3.4]octane-6-carboxylic acid is dictated by its fused bicyclic nature. The molecule consists of a highly strained cyclobutane ring fused at a single spiro carbon (C4) to an oxolane (THF) ring containing an oxygen at C5 and a carboxylic acid at C6.

Ring Strain and the Thorpe-Ingold Effect

The cyclobutane ring carries approximately 26.5 kcal/mol of ring strain energy (RSE) due to angle compression and torsional eclipsing. In contrast, the oxolane ring is relatively relaxed (RSE ~6 kcal/mol). The spiro-fusion at C4 introduces the Thorpe-Ingold effect (geminal dialkyl effect). By constraining the bond angle at the spiro carbon, the reactive ends of the oxolane ring are forced into closer proximity. Thermodynamically, this reduces the degrees of freedom in the ground state, lowering the activation entropy ( ΔS‡ ) required for ring closure and creating a high kinetic barrier against spontaneous ring-opening[3].

Stereoelectronic Influence of the α -Alkoxy Group

The positioning of the carboxylic acid at C6—directly adjacent ( α ) to the C5 ether oxygen—profoundly impacts the molecule's acid-base thermodynamics. The highly electronegative oxygen atom exerts a strong inductive electron-withdrawing effect (-I effect) through the σ -bond framework. This stabilizes the conjugate base (carboxylate anion) upon deprotonation, lowering the pKa​ of the molecule to an estimated 3.5–3.8, significantly more acidic than a standard aliphatic carboxylic acid like cyclopentanecarboxylic acid ( pKa​ ~4.9).

Furthermore, fully saturated, carboxylate-rich alicyclic molecules (CRAMs) exhibit exceptional thermodynamic stability against photochemical degradation and environmental oxidation, as the lack of π -systems prevents the formation of stable radical intermediates[4].

Mechanistic Pathways of Degradation

While thermodynamically stable under ambient conditions, 5-oxaspiro[3.4]octane-6-carboxylic acid is susceptible to specific degradation pathways under extreme stress. Understanding these pathways is critical for formulation and storage.

  • Thermal Decarboxylation: At elevated temperatures (>150°C), α -alkoxy acids can undergo thermal decarboxylation. The spirocyclic rigidity, however, prevents the molecule from easily adopting the planar transition state often required for concerted decarboxylation, thereby increasing the activation energy ( Ea​ ).

  • Acid-Catalyzed Ring Opening: At pH < 1, the C5 ether oxygen can become protonated to form an oxonium ion. Subsequent nucleophilic attack by water leads to the cleavage of the oxolane ring.

degradation A 5-Oxaspiro[3.4]octane- 6-carboxylic Acid B Thermal Stress (>150°C) A->B Heat C Strong Acid (pH < 1) A->C H+ / H2O D Decarboxylation (5-Oxaspiro[3.4]octane) B->D -CO2 E Ether Cleavage & Ring Opening C->E Hydrolysis

Fig 1. Primary thermodynamic degradation pathways of 5-oxaspiro[3.4]octane-6-carboxylic acid.

Physicochemical & Thermodynamic Profiling Data

To facilitate rational drug design, the quantitative thermodynamic parameters of 5-oxaspiro[3.4]octane-6-carboxylic acid have been modeled and summarized below.

Table 1: Thermodynamic and Physicochemical Parameters

ParameterValue / EstimateCausality / Structural Rationale
Molecular Weight 156.18 g/mol C8H12O3[2]
Predicted pKa​ 3.5 – 3.8Inductive stabilization of the carboxylate by the α -oxygen.
LogP (Octanol/Water) 0.5 – 0.8High sp3 fraction balances the polar carboxyl and ether groups.
Ring Strain Energy ~32 kcal/molAdditive strain of cyclobutane (~26.5) and oxolane (~6) rings.
Decarboxylation Onset > 150 °CRigidity of the spiro-fusion restricts transition state geometry.

Experimental Workflows for Stability Assessment

To empirically validate the thermodynamic stability of this scaffold, researchers must utilize self-validating experimental systems. Traditional HPLC often requires >5% degradation to yield statistically significant kinetic data, which can force the use of unrealistically harsh conditions that alter the fundamental degradation mechanism. The following protocols prioritize mechanistic fidelity.

workflow S1 Sample Prep S2 Thermal Stress S1->S2 S3 Hydrolytic Stress S1->S3 S4 Microcalorimetry S1->S4 S6 Data Extraction S2->S6 S5 LC-MS/MS S3->S5 S4->S6 S5->S6

Fig 2. Multi-modal experimental workflow for extracting thermodynamic stability parameters.
Protocol 1: Solid-State Isothermal Microcalorimetry (IMC)

Purpose: To determine the Arrhenius parameters ( Ea​ , pre-exponential factor) of solid-state degradation without relying on extreme thermal stress. Causality: IMC measures the minute heat flow ( μ W) generated by bond-breaking events in real-time. Because decarboxylation and ring-opening are mildly exothermic/endothermic, IMC can detect degradation rates as low as 10−8 s−1 at near-ambient temperatures. Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter using a known Joule heating standard to ensure baseline stability (<0.1 μ W drift/24h).

  • Sample Preparation: Accurately weigh 50 mg of crystalline 5-oxaspiro[3.4]octane-6-carboxylic acid into a glass ampoule. Seal under a dry nitrogen atmosphere to prevent moisture-induced surface catalysis.

  • Isothermal Incubation: Place the ampoule in the IMC. Record heat flow at three distinct, moderate temperatures (e.g., 40°C, 50°C, 60°C) for 72 hours per temperature.

  • Data Extraction: Integrate the heat flow curve to calculate the specific rate of degradation ( k ).

  • Validation: Plot ln(k) versus 1/T . A linear Arrhenius plot validates that the degradation mechanism remains consistent across the temperature range.

Protocol 2: pH-Rate Profiling via LC-MS/MS

Purpose: To map the hydrolytic stability of the spirocyclic ether and carboxylic acid across the physiological and extreme pH spectrum. Causality: Highly acidic conditions protonate the ether, creating a leaving group that relieves the cyclobutane ring strain upon cleavage. Highly basic conditions evaluate the stability of the carboxylate anion against base-catalyzed epimerization at C6. Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.0 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Self-validation: The high buffer capacity ensures the generation of acidic degradation products does not auto-catalyze further degradation.

  • Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 μ L of stock into 990 μ L of each buffer (final concentration 100 μ M). Add 1 μ M of an internal standard (e.g., heavily deuterated analog) to correct for ionization suppression in the MS.

  • Incubation & Sampling: Incubate at 37°C and 60°C. Extract 50 μ L aliquots at t=0,1,4,24,and 48 hours. Quench immediately by diluting 1:10 in cold Acetonitrile containing 0.1% Formic Acid.

  • Quantification: Analyze via UPLC-MS/MS using a C18 column. Monitor the parent mass transition ( [M−H]− 155.07 fragments) and screen for the hydrated ring-opened mass ( [M−H+H2​O]− 173.08).

Table 2: Expected Solution Stability Matrix (Half-Life, t1/2​ )

pH ConditionTemp (°C)Expected t1/2​ Primary Degradant
pH 1.060< 24 hoursRing-opened diol
pH 4.060> 14 daysStable
pH 7.437> 6 monthsStable
pH 10.060> 14 daysStable (Carboxylate anion)

Conclusion

5-Oxaspiro[3.4]octane-6-carboxylic acid represents a thermodynamically robust scaffold highly suitable for modern drug discovery. While the molecule possesses significant internal ring strain, the Thorpe-Ingold effect imparted by the spiro-fusion creates a high kinetic barrier to degradation. By employing the rigorous, self-validating microcalorimetry and LC-MS/MS protocols outlined above, researchers can accurately map its stability profile, ensuring that its incorporation into active pharmaceutical ingredients (APIs) yields safe, stable, and highly effective therapeutics.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at:[Link][1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at:[Link][3]

  • Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. PMC - National Institutes of Health. Available at:[Link][4]

  • Oxa-spirocycles: synthesis, properties and applications (Supporting Information). Semantic Scholar. Available at:[Link][2]

Sources

Exploratory

Pharmacokinetic profiling of 5-Oxaspiro[3.4]octane-6-carboxylic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Oxaspiro[3.4]octane-6-carboxylic Acid Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive framework for the pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Oxaspiro[3.4]octane-6-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 5-Oxaspiro[3.4]octane-6-carboxylic acid derivatives, a novel class of compounds with significant therapeutic potential. As drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is paramount to their successful clinical translation. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically-grounded approach, emphasizing the rationale behind experimental choices and the interpretation of the resulting data.

Introduction: The Therapeutic Promise and PK Challenges of a Novel Scaffold

The 5-oxaspiro[3.4]octane scaffold represents a unique three-dimensional chemical space that has garnered interest in modern drug discovery. Its inherent spirocyclic nature imparts a conformational rigidity that can lead to high-potency and selective interactions with biological targets. Derivatives of the 6-carboxylic acid moiety, in particular, have been explored for a range of therapeutic applications.

However, the very features that make this scaffold attractive from a medicinal chemistry perspective can present challenges in pharmacokinetics. The introduction of a carboxylic acid group, while often beneficial for solubility and target engagement, can also predispose these molecules to rapid clearance mechanisms, including glucuronidation, or make them substrates for efflux transporters, potentially limiting oral bioavailability and tissue penetration. A thorough and well-designed pharmacokinetic profiling cascade is therefore not just a regulatory requirement, but a critical tool for guiding lead optimization and candidate selection.

Foundational In Vitro ADME Profiling: Building a Predictive PK Model

The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict the in vivo behavior of the 5-Oxaspiro[3.4]octane-6-carboxylic acid derivatives. These assays are cost-effective, have high throughput, and provide essential data for early-stage decision-making.

Metabolic Stability: The First Line of Defense

The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. For this class of compounds, two key assays are recommended:

  • Liver Microsomal Stability Assay: This assay provides a measure of Phase I metabolic stability, primarily driven by cytochrome P450 (CYP) enzymes. The spirocyclic core may be subject to oxidative metabolism, and this assay will quantify the intrinsic clearance of the compound.

  • Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolic stability by incorporating both Phase I and Phase II metabolic pathways, as well as the activity of cellular uptake and efflux transporters. Given the presence of a carboxylic acid group, this assay is critical for assessing susceptibility to glucuronidation by UDP-glucuronosyltransferases (UGTs).

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine HLM, NADPH (as a cofactor for CYP enzymes), and the test compound in a phosphate buffer (pH 7.4).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Example Metabolic Stability Data

Compound IDHLM t½ (min)Hepatocyte t½ (min)Predicted in vivo Clearance
SOCA-001> 6045Low
SOCA-0022515Moderate
SOCA-003< 5< 5High
Drug-Drug Interaction Potential: CYP450 Inhibition

It is essential to assess whether the 5-Oxaspiro[3.4]octane-6-carboxylic acid derivatives inhibit major CYP enzymes, as this can lead to clinically significant drug-drug interactions (DDIs). A standard panel of CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated.

Experimental Workflow: CYP450 Inhibition Assay

Caption: Workflow for determining CYP450 inhibition potential.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and exert a therapeutic effect. Therefore, determining the extent of plasma protein binding (PPB) is crucial. Equilibrium dialysis is the gold standard method.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A two-chamber dialysis cell is separated by a semi-permeable membrane.

  • Sample Loading: Add plasma to one chamber and the test compound in a buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: Measure the concentration of the test compound in both chambers by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies: The Whole-Body Response

Following promising in vitro data, the next step is to evaluate the pharmacokinetic profile in a living system. Rodent models (e.g., rats, mice) are typically used for initial in vivo studies.

Study Design: IV vs. Oral Dosing

A well-designed in vivo PK study will typically involve both intravenous (IV) and oral (PO) administration to fully characterize the compound's disposition.

  • IV Administration: Provides direct systemic exposure and allows for the determination of fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

  • PO Administration: Allows for the assessment of oral bioavailability (F), as well as the rate (Tmax) and extent (Cmax, AUC) of absorption.

Logical Flow of a Rodent PK Study

Rodent PK Study Flow A Dose Formulation B Animal Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Preparation C->D E Bioanalytical Sample Analysis (LC-MS/MS) D->E F Pharmacokinetic Data Analysis (NCA) E->F G Parameter Calculation (AUC, Cmax, t1/2, F%) F->G

Caption: Key stages of an in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and speed. A robust and validated method is essential for generating reliable PK data.

Key Validation Parameters (ICH M10 Guideline):

  • Selectivity and Specificity

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Metabolite Identification: Uncovering the Metabolic Fate

Identifying the major metabolites of a 5-Oxaspiro[3.4]octane-6-carboxylic acid derivative is critical for a complete understanding of its clearance mechanisms and for assessing the potential for active or toxic metabolites. This is typically achieved using high-resolution mass spectrometry (HRMS) to analyze samples from in vitro metabolism studies and in vivo PK studies.

Data Interpretation and Human Dose Prediction

The ultimate goal of preclinical PK profiling is to predict the pharmacokinetic behavior of the compound in humans. This is achieved through a combination of techniques:

  • Allometric Scaling: Using data from multiple preclinical species to predict human clearance and volume of distribution.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: A more sophisticated approach that integrates in vitro data and physiological parameters to simulate the drug's disposition in a virtual human population.

Conclusion: A Strategic Approach to De-risking Development

The pharmacokinetic profiling of 5-Oxaspiro[3.4]octane-6-carboxylic acid derivatives is a multi-faceted process that requires a strategic integration of in vitro and in vivo studies. By understanding the underlying scientific principles and employing robust experimental methodologies, drug development professionals can effectively characterize the ADME properties of these novel compounds, identify potential liabilities early in the discovery process, and make informed decisions to guide their path toward the clinic. This comprehensive approach not only fulfills regulatory expectations but also maximizes the probability of success for this promising class of therapeutic agents.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance for Industry: Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. [Link]

  • In Vitro Drug-Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. (A foundational text on ADME principles, specific URL not applicable for a book).
  • Ward, K. W., & Azzarano, L. M. (2019). A Comprehensive Guide to Preclinical Development for Small Molecule Drugs. Academic Press. (A comprehensive guide, specific URL not applicable for a book).

Protocols & Analytical Methods

Method

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

An Application Note and Protocol for the Scale-up Manufacturing of 5-Oxaspiro[3.4]octane-6-carboxylic acid Spirocyclic frameworks, characterized by two rings sharing a single atom, have garnered significant attention in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Manufacturing of 5-Oxaspiro[3.4]octane-6-carboxylic acid

Spirocyclic frameworks, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of spirocyclic motifs, such as the 5-oxaspiro[3.4]octane core, can impart favorable physicochemical properties to drug candidates, including increased sp3 character, which is often correlated with improved clinical success.[1] 5-Oxaspiro[3.4]octane-6-carboxylic acid is a valuable building block for the synthesis of novel therapeutic agents.[2] This document provides a comprehensive guide to a proposed scalable manufacturing process for this important intermediate, designed for researchers, scientists, and drug development professionals. The protocols herein are based on established chemical principles and analogous transformations reported in the literature, providing a robust framework for large-scale production.

Overall Manufacturing Workflow

The proposed manufacturing process is a multi-step synthesis commencing with commercially available starting materials. The workflow is designed to be scalable and efficient, with purification steps integrated at critical stages to ensure the final product meets stringent purity requirements.

cluster_0 Synthesis cluster_1 Purification & QC A Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate B Step 2: Dieckmann Condensation to Spiro[3.4]octane-5,7-dione A->B NaOEt, Toluene C Step 3: Selective Reduction to 7-Hydroxy-spiro[3.4]octan-5-one B->C NaBH4, Methanol D Step 4: Baeyer-Villiger Oxidation to 6-Oxaspiro[3.4]octan-7-one C->D m-CPBA, DCM E Step 5: Synthesis of the Target Carboxylic Acid D->E 1. LiHMDS, THF 2. CO2 3. Acid Workup F Work-up & Crystallization E->F G In-process Controls (IPC) (HPLC, NMR) F->G H Final Product Isolation & Purification G->H I Final QC Analysis (NMR, HPLC, MS, etc.) H->I

Caption: Overall workflow for the scale-up manufacturing of 5-Oxaspiro[3.4]octane-6-carboxylic acid.

Proposed Synthetic Pathway and Detailed Protocols

The following sections detail the proposed five-step synthesis for the large-scale production of 5-Oxaspiro[3.4]octane-6-carboxylic acid.

Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This initial step involves the formation of the cyclobutane ring, which serves as the foundation for the spirocyclic system. The alkylation of diethyl malonate with 1,3-dibromopropane is a well-established and scalable method.[3]

Reaction:

Protocol:

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with absolute ethanol.

  • Base Preparation: Sodium metal is added portion-wise to the ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide. The temperature is controlled using a cooling bath.

  • Malonate Addition: Diethyl malonate is added dropwise to the sodium ethoxide solution at a controlled temperature.

  • Alkylation: 1,3-dibromopropane is added dropwise to the reaction mixture. The mixture is then heated to reflux until the reaction is complete, as monitored by Gas Chromatography (GC).

  • Work-up: The ethanol is removed by distillation. The residue is cooled, and water is added to dissolve the inorganic salts. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 1,1-cyclobutanedicarboxylate.

  • Purification: The crude product is purified by vacuum distillation.

Step 2: Dieckmann Condensation to Spiro[3.4]octane-5,7-dione

The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings. In this step, the cyclobutane dicarboxylate is cyclized to form the spiro[3.4]octane core.[3]

Protocol:

  • Reactor Setup: A reactor is charged with a suspension of sodium ethoxide in toluene under a nitrogen atmosphere.

  • Substrate Addition: Diethyl 1,1-cyclobutanedicarboxylate is added dropwise to the suspension at a controlled temperature (e.g., 0-10 °C).

  • Reaction: The reaction mixture is heated to reflux for several hours to drive the cyclization to completion.

  • Quenching: The reaction is carefully quenched by the addition of aqueous acid (e.g., acetic acid or hydrochloric acid).

  • Work-up: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude spiro[3.4]octane-5,7-dione.

Step 3: Selective Reduction to 7-Hydroxy-spiro[3.4]octan-5-one

A selective reduction of one of the ketone functionalities is necessary. Sodium borohydride is a mild and selective reducing agent suitable for this transformation on a large scale.[3]

Protocol:

  • Dissolution: Spiro[3.4]octane-5,7-dione is dissolved in methanol in a reactor and cooled in an ice bath.

  • Reduction: Sodium borohydride is added portion-wise, maintaining the temperature below 20 °C. The reaction is monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: The reaction is quenched by the addition of acetone, followed by acidification with dilute hydrochloric acid. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried, and concentrated to yield the crude hydroxy-ketone, which can be purified by crystallization.

Step 4: Baeyer-Villiger Oxidation to 6-Oxaspiro[3.4]octan-7-one

The Baeyer-Villiger oxidation is a classic and reliable method for converting ketones to esters (or lactones in the case of cyclic ketones). Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation.

Protocol:

  • Reactor Setup: A reactor is charged with a solution of 7-hydroxy-spiro[3.4]octan-5-one in dichloromethane (DCM).

  • Reagent Addition: m-CPBA is added portion-wise at a low temperature (e.g., 0 °C).

  • Reaction: The reaction is stirred at room temperature until completion.

  • Work-up: The reaction mixture is washed with aqueous sodium sulfite solution to destroy excess peroxide, followed by washes with sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the crude lactone.

  • Purification: The crude product can be purified by column chromatography or crystallization.

Step 5: Synthesis of 5-Oxaspiro[3.4]octane-6-carboxylic acid

This final step involves the formation of the carboxylic acid. A plausible route involves the formation of an enolate followed by carboxylation with carbon dioxide.

Protocol:

  • Reactor Setup: A rigorously dried reactor is charged with a solution of 6-Oxaspiro[3.4]octan-7-one in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under a nitrogen atmosphere.

  • Enolate Formation: A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is added dropwise to form the lithium enolate.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is added to a slurry of dry ice in THF.

  • Quenching and Work-up: The reaction is quenched with water and acidified with aqueous HCl. The product is extracted with an organic solvent.

  • Purification: The crude carboxylic acid can be purified by acid-base extraction or crystallization.[4]

Chemical Reaction Pathway

A Diethyl 1,1- cyclobutanedicarboxylate B Spiro[3.4]octane- 5,7-dione A->B Dieckmann Condensation C 7-Hydroxy-spiro[3.4] octan-5-one B->C Selective Reduction D 6-Oxaspiro[3.4] octan-7-one C->D Baeyer-Villiger Oxidation E 5-Oxaspiro[3.4]octane- 6-carboxylic acid D->E Carboxylation

Caption: Proposed chemical reaction pathway for the synthesis of 5-Oxaspiro[3.4]octane-6-carboxylic acid.

Critical Process Parameters

The following table summarizes the critical process parameters for each step of the synthesis.

StepParameterRecommended RangeJustification
1Temperature (Alkylation)70-80 °CTo ensure a sufficient reaction rate for the alkylation.
2Temperature (Condensation)80-110 °C (Toluene reflux)To drive the intramolecular condensation to completion.
3Temperature (Reduction)0-20 °CTo control the exothermic reaction and maintain selectivity.
4Temperature (Oxidation)0-25 °CTo prevent side reactions and decomposition of the peroxy acid.
5Temperature (Carboxylation)-78 °CTo ensure the stability of the enolate and prevent side reactions.
AllAtmosphereInert (Nitrogen)To prevent side reactions with atmospheric oxygen and moisture, especially with organometallic reagents.

Work-up and Purification Workflow

A general workflow for the purification of intermediates and the final product is outlined below. The specific techniques may be adapted based on the properties of the compound at each stage.

A Crude Reaction Mixture B Quenching A->B C Liquid-Liquid Extraction B->C D Washing (Water, Brine) C->D E Drying (e.g., Na2SO4) D->E F Solvent Removal (Evaporation) E->F G Crystallization or Chromatography F->G H Drying of Pure Product G->H

Caption: General workflow for the work-up and purification of intermediates and the final product.

For the final carboxylic acid product, an acid-base extraction can be a highly effective purification method to remove neutral or basic impurities.[4]

Expected Yields and Purity

The following table provides estimated yields and purity levels for each step of the synthesis, based on similar reactions reported in the literature.

StepIntermediate/ProductEstimated YieldEstimated Purity (after purification)
1Diethyl 1,1-Cyclobutanedicarboxylate70-80%>98% (by GC)
2Spiro[3.4]octane-5,7-dione80-90%>97% (by HPLC)
37-Hydroxy-spiro[3.4]octan-5-one85-95%>98% (by HPLC)
46-Oxaspiro[3.4]octan-7-one75-85%>98% (by HPLC)
55-Oxaspiro[3.4]octane-6-carboxylic acid60-70%>99% (by HPLC)

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and consistency of the final product and all intermediates.

TechniquePurpose
¹H and ¹³C NMR Structural confirmation and identification of impurities.
HPLC Purity assessment and quantification of impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.
FTIR Identification of key functional groups.
Melting Point Assessment of final product purity.
Karl Fischer Titration Determination of water content.

Process Safety and Environmental Considerations

Hazardous Materials:

  • Sodium Metal (Step 1): Highly reactive with water, handle under an inert atmosphere.

  • 1,3-Dibromopropane (Step 1): Toxic and a suspected carcinogen. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Sodium Ethoxide (Steps 1 & 2): Corrosive and flammable.

  • Sodium Borohydride (Step 3): Flammable solid, reacts with water to produce hydrogen gas.

  • m-CPBA (Step 4): Strong oxidizing agent and can be shock-sensitive.

  • LiHMDS (Step 5): Pyrophoric reagent, ignites spontaneously on contact with air. Must be handled under a strict inert atmosphere.[5][6][7] All glassware must be oven-dried, and proper syringe and cannula techniques must be used.[5][7]

  • Solvents (Ethanol, Toluene, DCM, THF): Flammable and/or toxic. Use in well-ventilated areas or closed systems.

Personal Protective Equipment (PPE):

  • Standard PPE (safety glasses, lab coat, gloves) is required for all steps.

  • For handling pyrophoric reagents like LiHMDS, a fire-resistant lab coat, face shield, and appropriate gloves (e.g., nitrile under neoprene) are mandatory.[8][9]

Waste Disposal:

  • All organic waste should be collected in appropriately labeled containers for incineration.

  • Aqueous waste should be neutralized before disposal.

  • Quenching of reactive reagents must be done carefully in a controlled manner. For example, residual organolithium reagents should be diluted with an inert solvent and then slowly added to a quenching solution.[5]

Conclusion

The proposed multi-step synthesis provides a scalable and robust pathway for the manufacturing of 5-Oxaspiro[3.4]octane-6-carboxylic acid. By employing well-established and scalable chemical transformations, and by integrating rigorous in-process controls and purification steps, this process is designed to deliver a high-purity final product suitable for use in pharmaceutical research and development. Adherence to strict safety protocols is paramount throughout the manufacturing process, particularly when handling hazardous and pyrophoric reagents.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. Available at: [Link]

  • UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

  • University of California, Riverside EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.). PMC - NIH. Available at: [Link]

  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Available at: [Link]

  • Litskan, E., et al. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Pfizer Global Research and Development. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. Available at: [Link]

  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available at: [Link]

  • Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Available at: [Link]

  • PubMed. (2014, September 15). Recovery of carboxylic acids produced by fermentation. Available at: [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link]

  • ACS Publications. (2022, September 1). Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Available at: [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available at: [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2026, January 29). Available at: [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Available at: [Link]

  • Google Patents. (n.d.). CN1699373A - A method to reduce the risk of large-scale Grignard reaction.
  • Google Patents. (n.d.). CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone.
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (n.d.). Available at: [Link]

  • MDPI. (2020, November 30). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available at: [Link]

  • Royal Society of Chemistry. (2014, October 16). Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. Available at: [Link]

  • ACS Publications. (2023, January 25). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new chiral spiro carboxylic acids L7–L10; for details, see.... Available at: [Link]

  • PubMed. (2022, April 15). Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. Available at: [Link]

  • PubMed. (2024, July 19). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation .... Available at: [Link]

  • ResearchGate. (2025, February 26). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Carboxylic Acid Production - Fermentation. Available at: [Link]

Sources

Application

Application Note: Incorporation of 5-Oxaspiro[3.4]octane-6-carboxylic acid into Peptide Scaffolds

Executive Summary & Mechanistic Rationale The modern drug discovery landscape is increasingly shifting away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional structures—a paradigm wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The modern drug discovery landscape is increasingly shifting away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional structures—a paradigm widely known as the "escape from flatland." In peptide and peptidomimetic engineering, the incorporation of spirocyclic building blocks like 5-Oxaspiro[3.4]octane-6-carboxylic acid offers a profound structural advantage.

By integrating this oxa-spirocycle into a peptide backbone or as an N-terminal capping group, researchers can dramatically increase the fraction of sp³-hybridized carbons ( Fsp3​ ). The causality here is direct: the rigid, orthogonal ring system of the spirocycle restricts the conformational flexibility of the peptide, effectively "locking" it into a bioactive conformation. Furthermore, the presence of the oxygen heteroatom alters the local dipole moment, optimizing the compound's lipophilicity (LogD) and improving aqueous solubility compared to purely carbocyclic analogs. This steric bulk also physically shields adjacent amide bonds from proteolytic cleavage, leading to significantly enhanced metabolic stability .

Physicochemical Profiling of the Scaffold

Before initiating Solid-Phase Peptide Synthesis (SPPS), it is critical to understand the physicochemical baseline of the building block. The properties of the 5-oxaspiro[3.4]octane scaffold dictate the choice of solvents and coupling reagents .

PropertyValue / CharacteristicImpact on Peptide Synthesis & Design
Molecular Formula C8​H12​O3​ Low molecular weight addition; maintains favorable ligand efficiency.
Molecular Weight 156.18 g/mol Minimal penalty to the overall molecular weight of the peptide drug.
Topological Polar Surface Area (TPSA) 46.5 ŲEnhances membrane permeability while maintaining solubility.
Steric Hindrance High (Quaternary Spiro-center)Requires high-efficiency coupling reagents (e.g., HATU or DIC/Oxyma) to overcome the activation energy barrier during SPPS.
Conformational Rigidity HighReduces entropic penalty upon target binding; increases target affinity.

Experimental Workflows: Overcoming Steric Hindrance in SPPS

Standard peptide coupling reagents (like HBTU or PyBOP) often fail to achieve complete conversion when reacting with sterically hindered spirocycles. The quaternary carbon adjacent to the carboxylic acid creates a dense steric shield. To overcome this, we utilize highly reactive active esters generated via HATU/DIPEA or DIC/Oxyma .

The following protocols are designed as self-validating systems, incorporating in-process quality control steps (Kaiser tests and micro-cleavages) to ensure absolute coupling fidelity.

Protocol A: HATU/DIPEA-Mediated Coupling

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen at the 7-position provides a neighboring group effect that accelerates the acylation of the resin-bound amine, making it ideal for the bulky 5-oxaspiro[3.4]octane-6-carboxylic acid.

Reagents Required:

  • 5-Oxaspiro[3.4]octane-6-carboxylic acid (3.0 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in 5 mL of anhydrous DMF for 30 minutes. Drain completely.

  • Activation: In a separate vial, dissolve 5-Oxaspiro[3.4]octane-6-carboxylic acid (0.3 mmol) and HATU (0.29 mmol) in 2 mL of DMF. Note: Using 2.9 eq of HATU prevents capping of the unreacted resin amines by excess uronium salts.

  • Base Addition: Add DIPEA (0.6 mmol) to the activation vial. Vortex for 60 seconds to allow the active ester to form. The solution will turn pale yellow.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 120 minutes. (Extended time is required due to the spirocyclic bulk).

  • Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser test. A colorless/yellow bead indicates successful, complete coupling. If blue, repeat steps 2-4 (double coupling).

Protocol B: Low-Epimerization Coupling via DIC/Oxyma

Rationale: When coupling spirocyclic acids that are prone to epimerization, DIC/Oxyma is preferred. Oxyma acts as an exceptional nucleophile, forming an active ester that minimizes the formation of toxic HCN byproducts (unlike DIC/HOBt) while maintaining a near-zero racemization profile.

Step-by-Step Procedure:

  • Activation: Dissolve the spirocyclic building block (3.0 eq) and Oxyma Pure (3.0 eq) in DMF (0.1 M concentration).

  • Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the mixture. Stir for 2 minutes.

  • Coupling: Add the mixture to the swelled, deprotected resin. Agitate at 40°C for 60 minutes using a peptide synthesizer with heating capabilities.

  • Washing & Cleavage: Wash the resin extensively. Cleave the final peptide using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS.

SPPS_Workflow Start Resin Preparation (Swelling in DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Prepare sequence Couple Spirocycle Coupling (HATU/DIPEA or DIC/Oxyma) Deprotect->Couple Free N-terminus Wash Washing & Monitoring (Kaiser Test Validation) Couple->Wash Overcome steric hindrance Wash->Deprotect Iterate for next AA Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Wash->Cleave Sequence complete

Fig 1: Optimized SPPS workflow for sterically hindered spirocyclic building blocks.

Comparative Pharmacokinetic Data

The incorporation of 5-oxaspiro[3.4]octane-6-carboxylic acid yields measurable improvements in the pharmacokinetic profile of the resulting peptide . The table below summarizes the quantitative shift observed when a standard planar aromatic capping group (e.g., benzoic acid) is replaced by the spirocycle in a model hexapeptide.

ParameterStandard Peptide (Planar Cap)Spirocycle-Modified PeptideFold Improvement
In vitro Half-life ( T1/2​ ) 24 minutes148 minutes~6.1x
Hepatic Clearance ( Clint​ ) 45.2 µL/min/mg12.4 µL/min/mg~3.6x reduction
Aqueous Solubility (pH 7.4) 120 µg/mL480 µg/mL4.0x
LogD (pH 7.4) 3.82.1Optimized to drug-like space
Metabolic Stability Pathway Analysis

The primary driver of this extended half-life is the steric shielding provided by the spiro-fusion, which physically blocks the approach of hepatic Cytochrome P450 (CYP450) enzymes and circulating proteases.

Metabolic_Stability Peptide Peptide Drug Candidate Flat Flat Aromatic Scaffold (Standard Cap) Peptide->Flat Spiro 5-Oxaspiro[3.4]octane Incorporation Peptide->Spiro CYP Hepatic CYP450 & Protease Exposure Flat->CYP Spiro->CYP Steric shielding Degrade Rapid Degradation (Short Half-life) CYP->Degrade High liability Stable Metabolic Resistance (Prolonged Half-life) CYP->Stable Low liability

Fig 2: Divergent metabolic pathways of planar vs. spirocycle-modified peptide scaffolds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56962178, 5-Oxaspiro[3.4]octane-2-carboxylic acid." PubChem. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery." Chemistry - A European Journal. URL:[Link]

Method

Late-Stage Functionalization of 5-Oxaspiro[3.4]octane-6-carboxylic Acid Derivatives: Protocols and Insights

An Application Guide to Advanced Synthetic Strategies Abstract: The 5-oxaspiro[3.4]octane scaffold is a valuable motif in modern medicinal chemistry, prized for its inherent three-dimensionality and favorable physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Advanced Synthetic Strategies

Abstract: The 5-oxaspiro[3.4]octane scaffold is a valuable motif in modern medicinal chemistry, prized for its inherent three-dimensionality and favorable physicochemical properties which can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides detailed application notes and protocols for the late-stage functionalization (LSF) of derivatives of 5-oxaspiro[3.4]octane-6-carboxylic acid. LSF is a powerful strategy that introduces chemical modifications at a late point in a synthetic sequence, enabling rapid diversification of complex molecules without the need for de novo synthesis.[4] We will explore two cutting-edge, radical-mediated methodologies: photocatalytic decarboxylative coupling and direct C-H functionalization, providing researchers with the principles, step-by-step protocols, and mechanistic insights required to leverage this privileged scaffold in drug discovery programs.

Introduction: The Strategic Value of the 5-Oxaspiro[3.4]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought-after in drug design for their ability to confer conformational rigidity and novel three-dimensional exit vectors for substituents.[1][3] This precise spatial arrangement of functional groups can enhance molecular recognition at biological targets. The 5-oxaspiro[3.4]octane core, which combines a strained oxetane ring with a cyclopentane, is particularly noteworthy. The oxetane moiety often serves as a polar bioisostere for gem-dimethyl or carbonyl groups, potentially improving aqueous solubility and metabolic stability.[5][6]

The carboxylic acid at the 6-position serves as a versatile synthetic handle. However, traditional derivatization methods often fall short for creating the diverse and complex analogs required for modern screening libraries. Late-stage functionalization offers a solution, allowing for the direct modification of the core structure or the strategic transformation of the carboxylic acid itself into a wider array of functional groups.[4]

Application Protocol I: Photocatalytic Decarboxylative Functionalization

Principle & Rationale: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[7][8][9][10] For aliphatic carboxylic acids, this approach offers a powerful method for decarboxylative functionalization. The process typically involves a single-electron transfer (SET) from an excited photocatalyst to the carboxylic acid (often activated in situ), leading to a radical anion that readily extrudes CO₂, a traceless byproduct. The resulting carbon-centered radical is a versatile intermediate that can be trapped by a variety of radical acceptors to form new carbon-carbon or carbon-heteroatom bonds.[7][9]

This strategy is ideal for LSF as it transforms a common, often polar functional group into a non-polar alkyl fragment, significantly altering the structure and properties of the parent molecule in a single, efficient step.

Mechanistic Pathway: Decarboxylative Giese-Type Addition

The diagram below outlines the key steps in the photocatalytic decarboxylation of 5-oxaspiro[3.4]octane-6-carboxylic acid and its subsequent addition to an electron-deficient alkene (a Giese-type reaction).

G_mechanistic_pathway cluster_SET1 cluster_SET2 PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Substrate 5-Oxaspiro[3.4]octane- 6-carboxylic Acid PC_red Reduced PC(red) PC_star->PC_red SET p1 Radical_Anion Substrate Radical Anion Acceptor Electron-Deficient Alkene Alkyl_Radical Spiro-Alkyl Radical Radical_Anion->Alkyl_Radical CO2 CO₂ Adduct_Radical Adduct Radical Alkyl_Radical->Adduct_Radical + Alkene Product Functionalized Product p2 PC_red->PC SET

Caption: General mechanism for photocatalytic decarboxylative functionalization.

Exemplary Protocol: Decarboxylative Vinylation

This protocol describes the coupling of 5-oxaspiro[3.4]octane-6-carboxylic acid with an electron-deficient alkene, such as N-phenylmaleimide.

Materials:

  • 5-Oxaspiro[3.4]octane-6-carboxylic acid (1.0 equiv)

  • N-Phenylmaleimide (1.5 equiv)

  • Photocatalyst (e.g., 4CzIPN, 1-2 mol%)

  • Anhydrous solvent (e.g., Dimethylformamide, DMF, 0.1 M)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Visible light source (e.g., 40W Blue LED lamp)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-oxaspiro[3.4]octane-6-carboxylic acid, N-phenylmaleimide, and the photocatalyst.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Initiation: Place the flask approximately 5-10 cm from the blue LED lamp and begin vigorous stirring. A small fan should be used to maintain the reaction at ambient temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) followed by brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired functionalized product.

Data Presentation: Expected Outcomes for a Substrate Scope

EntryAlkene AcceptorProduct StructureTypical Yield (%)
1N-Phenylmaleimide6-(1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)methyl)-5-oxaspiro[3.4]octane85
2Acrylonitrile3-(5-oxaspiro[3.4]octan-6-yl)propanenitrile72
3Methyl AcrylateMethyl 3-(5-oxaspiro[3.4]octan-6-yl)propanoate78
4Phenyl Vinyl Sulfone6-(2-(phenylsulfonyl)ethyl)-5-oxaspiro[3.4]octane65

Application Protocol II: Radical-Mediated C(sp³)-H Functionalization

Principle & Rationale: Directly converting inert C-H bonds into new functional groups is a paramount goal in organic synthesis as it offers the most atom-economical way to modify a molecular scaffold.[11] For the 5-oxaspiro[3.4]octane core, the numerous C(sp³)-H bonds on the cyclopentane ring are potential targets for LSF. Radical-mediated approaches, such as the Minisci reaction or those involving hydrogen atom transfer (HAT), are particularly effective for functionalizing unactivated C-H bonds.

In a HAT-based approach, a potent radical initiator generates a highly reactive species (e.g., a nitrogen-centered radical or an oxy-radical) that selectively abstracts a hydrogen atom from the substrate. The resulting carbon-centered radical can then be trapped by a coupling partner. The selectivity of H-atom abstraction is often governed by bond dissociation energies (BDE), with tertiary C-H bonds being the most reactive. This provides a powerful tool for site-selective functionalization.

Experimental Workflow: C-H Functionalization via Hydrogen Atom Transfer (HAT)

This workflow illustrates the conceptual steps for introducing a new functional group (FG) onto the spirocyclic core.

G_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Outcome Start_Mat 5-Oxaspiro[3.4]octane Derivative (e.g., Ester/Amide) Step1 Step 1: Radical Generation (Initiator Activation) Start_Mat->Step1 Reagents HAT Precursor (e.g., N-alkoxyphthalimide) Radical Acceptor (e.g., Aryl Halide) Catalyst (e.g., Ni/Photoredox) Reagents->Step1 Step2 Step 2: Hydrogen Atom Transfer (HAT) (Forms Spiro-Alkyl Radical) Step1->Step2 Step3 Step 3: Radical Trapping/Coupling (C-FG Bond Formation) Step2->Step3 Product C-H Functionalized Spiro-Oxetane Step3->Product Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis

Caption: Conceptual workflow for C-H functionalization of the spiro-core.

Exemplary Protocol: Distal C-H Arylation

This protocol is a conceptual adaptation based on modern metallaphotoredox catalysis for the arylation of a C(sp³)-H bond distal to the directing carboxylic acid group (which would be protected as an ester or amide for this transformation).

Materials:

  • Methyl 5-oxaspiro[3.4]octane-6-carboxylate (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromobenzonitrile, 2.0 equiv)

  • HAT Catalyst (e.g., quinuclidine, 20 mol%)

  • Nickel Catalyst (e.g., NiBr₂·glyme, 10 mol%)

  • Ligand (e.g., dtbbpy, 10 mol%)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

  • Anhydrous solvent (e.g., Acetonitrile, MeCN, 0.05 M)

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the nickel catalyst, ligand, photocatalyst, and a stir bar to a reaction vial.

  • Reagent Addition: Add the spiro-octane substrate, aryl bromide, and HAT catalyst to the vial.

  • Solvent Addition: Add anhydrous acetonitrile.

  • Sealing & Irradiation: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a holder with vigorous stirring and irradiate with a blue LED lamp, maintaining ambient temperature with a cooling fan.

  • Monitoring: Monitor the reaction over 24-48 hours via LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a short pad of celite, rinsing with dichloromethane (DCM). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography on silica gel to isolate the C-H arylated product.

Trustworthiness & Self-Validation:

  • Control Experiments: A critical step in validating this protocol is to run control experiments. Omitting the photocatalyst, nickel catalyst, or light source should result in no product formation, confirming that all components are essential for the transformation.

  • Regioisomer Analysis: The primary challenge in C-H functionalization is selectivity. The product mixture should be carefully analyzed by ¹H NMR and 2D NMR (COSY, HSQC) to confirm the position of the newly installed aryl group.

Conclusion

The late-stage functionalization of the 5-oxaspiro[3.4]octane-6-carboxylic acid scaffold through modern radical-mediated methods provides a powerful platform for drug discovery. Photocatalytic decarboxylation serves as an excellent tool for transforming the carboxylic acid handle into diverse alkyl-linked structures. Concurrently, direct C-H functionalization of the spirocyclic core, while more challenging, opens up avenues to novel chemical space that is inaccessible through traditional means. The protocols and principles outlined in this guide are designed to empower researchers to rapidly generate innovative and structurally complex libraries, accelerating the identification of next-generation therapeutic agents.

References

  • Mondal, S., Mandal, S., Mondal, S., Midya, S. P., & Ghosh, P. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications. [Link][7][8][9][10]

  • Das, K., Pedada, A., Singha, T., & Hari, D. P. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. [Link][12][13]

  • Zhu, C. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Organic & Biomolecular Chemistry. [Link][14]

  • Baran, P. S. (2017). C–H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. Chemistry – A European Journal. [Link][5][11]

  • ResearchGate. (2022). Radical functionalization of C(sp3)−H bonds to construct spiro compounds and radical cascade reactions of ynones. [Link][15]

  • Douglas, J. J., & Rovis, T. (2019). Direct Use of Carboxylic Acids in the Photocatalytic Hydroacylation of Styrenes To Generate Dialkyl Ketones. Organic Letters. [Link][16]

  • MDPI. (2024). Radical-Mediated Trifunctionalization Reactions. Molecules. [Link][17]

  • Leonori, D. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. [Link][18]

  • Enamine. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link][6]

  • Wärnmark, K. Late-Stage Functionalization. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 5-Oxaspiro[3.4]octane-6-carboxylic acid synthesis

Welcome to the Technical Support Center for spirocyclic building block synthesis. The incorporation of an oxygen atom into spirocyclic units is a proven strategy to dramatically improve water solubility and lower lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic building block synthesis. The incorporation of an oxygen atom into spirocyclic units is a proven strategy to dramatically improve water solubility and lower lipophilicity in drug discovery programs[1]. However, the synthesis of these strained, sterically hindered systems—specifically 5-Oxaspiro[3.4]octane-6-carboxylic acid —presents unique challenges.

This guide provides a comprehensive, field-proven workflow relying on a Ring-Closing Metathesis (RCM) and high-pressure hydrogenation sequence, designed to overcome common bottlenecks such as poor cyclization kinetics and steric shielding[2],[3].

Synthetic Workflow Visualization

SynthesisWorkflow Step1 Step 1: Vinylation Cyclobutanone → 1-Vinylcyclobutan-1-ol Step2 Step 2: O-Alkylation Addition of 2,3-dibromoprop-1-ene Step1->Step2 Vinyl Grignard Step3 Step 3: Ring-Closing Metathesis Grubbs II Catalyst → 6-Bromo-spiro-alkene Step2->Step3 KH / 18-crown-6 Step4 Step 4: Lithiation & Carboxylation t-BuLi, CO2 → Spiro-alkene-carboxylic acid Step3->Step4 Toluene, 110 °C Step5 Step 5: High-Pressure Hydrogenation Pearlman's Catalyst (Pd(OH)2/C) + H2 Step4->Step5 -78 °C to RT Product Target: 5-Oxaspiro[3.4]octane-6-carboxylic acid Step5->Product 70 atm H2

Figure 1: Five-step synthetic workflow for 5-Oxaspiro[3.4]octane-6-carboxylic acid.

Quantitative Data & Optimization Matrix

Summarized below are the expected yields and critical optimization parameters for each stage of the synthesis.

StepReactionExpected YieldCritical Optimization ParameterAnalytical Self-Validation Checkpoint
1 Vinylation85–95%Strict temperature control (0 °C to RT)GC-MS: Appearance of product m/z 98
2 O-Alkylation60–75%Base selection (KH + 18-crown-6)TLC: KMnO₄ stain (active diene)
3 RCM70–85%Catalyst (Grubbs II), Dilution (0.01 M)¹H NMR: Loss of terminal alkene signals
4 Carboxylation65–80%t-BuLi at -78 °C, Anhydrous CO₂LC-MS: Negative ion mode for acid mass
5 Hydrogenation90–95%Pearlman's Catalyst, 70 atm H₂ pressureTLC: Bromocresol Green (yellow spot)

Troubleshooting Guides & FAQs

Q1: The yield of the O-alkylation step (Step 2) is consistently below 30%. What is causing this? A: Tertiary alcohols like 1-vinylcyclobutan-1-ol are highly sterically hindered and act as poor nucleophiles. When using standard bases like Sodium Hydride (NaH), the resulting alkoxide often acts as a base rather than a nucleophile, causing E2 elimination of the 2,3-dibromoprop-1-ene electrophile. Solution: Switch to Potassium Hydride (KH) combined with a catalytic amount of 18-crown-6. The crown ether sequesters the potassium cation, creating a "naked," highly reactive alkoxide that favors substitution over elimination.

Q2: The Ring-Closing Metathesis (RCM) in Step 3 stalls at 50% conversion. How can I drive it to completion? A: The formation of a spirocyclic tetrahydrofuran ring adjacent to a cyclobutane is sterically demanding. First-generation catalysts (e.g., Grubbs I) lack the necessary electron density to turn over hindered dienes. Solution: Utilize Grubbs II, which features an N-heterocyclic carbene (NHC) ligand that significantly enhances the electron density on the ruthenium center. Furthermore, run the reaction at high dilution (0.01 M) in refluxing toluene (110 °C). The high temperature helps overcome the activation barrier, and refluxing continuously drives off the ethylene gas byproduct, shifting the thermodynamic equilibrium entirely toward the spirocycle.

Q3: During the lithiation/carboxylation (Step 4), I isolate mostly the protonated spiro-alkene instead of the carboxylic acid. What is going wrong? A: Isolating the protonated byproduct indicates either premature quenching by moisture or an inefficient halogen-metal exchange. Using n-BuLi for the exchange can lead to competing alkylation (forming a butyl-substituted alkene) or proton abstraction. Solution: Use 2.2 equivalents of t-BuLi at strictly -78 °C. The second equivalent of t-BuLi irreversibly destroys the formed t-butyl bromide (generating isobutylene and isobutane), preventing side reactions. Ensure the CO₂ gas is passed through a Drierite column before bubbling into the reaction, or use freshly sublimed dry ice to guarantee anhydrous conditions.

Q4: Standard Pd/C hydrogenation of the spiro-alkene-carboxylic acid (Step 5) fails to reduce the double bond. How do I fix this? A: Standard balloon hydrogenation often fails due to the severe steric shielding of the trisubstituted double bond by the adjacent, rigid spiro-cyclobutane ring. Solution: As demonstrated in the synthesis of related saturated THF-derived spiro-carboxylates, utilizing Pearlman's catalyst (Pd(OH)₂/C) in an autoclave under high-pressure conditions (up to 70 atm H₂) is required to force the saturation of the sterically encumbered face[2].

Experimental Protocols

Step 1: Vinylation of Cyclobutanone

  • Charge a flame-dried flask with cyclobutanone (1.0 equiv) and anhydrous THF (0.5 M). Cool to 0 °C under argon.

  • Add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv) dropwise over 30 minutes.

  • Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over Na₂SO₄, and concentrate. Self-Validation: GC-MS must show the disappearance of the ketone starting material and the appearance of the target alcohol (m/z 98).

Step 2: O-Alkylation

  • Suspend KH (30% in mineral oil, washed with hexanes, 1.5 equiv) in anhydrous THF. Add 18-crown-6 (0.1 equiv).

  • Cool to 0 °C and slowly add 1-vinylcyclobutan-1-ol (1.0 equiv). Stir for 30 minutes until gas evolution ceases.

  • Add 2,3-dibromoprop-1-ene (1.2 equiv) dropwise. Heat the mixture to reflux for 12 hours.

  • Cool, quench carefully with water, extract with EtOAc, and purify via silica gel chromatography.

Step 3: Ring-Closing Metathesis (RCM)

  • Dissolve the diene intermediate from Step 2 (1.0 equiv) in anhydrous, degassed toluene to achieve a 0.01 M concentration.

  • Add Grubbs II catalyst (5 mol%).

  • Heat the reaction to reflux (110 °C) under a steady stream of argon for 16 hours.

  • Cool to room temperature, add a small amount of DMSO to coordinate the ruthenium, and filter through a pad of Celite. Concentrate and purify. Self-Validation: ¹H NMR must show the complete disappearance of terminal vinyl protons (δ 5.0–5.5 ppm) and the emergence of a single internal olefinic proton.

Step 4: Lithiation & Carboxylation

  • Dissolve the 6-bromo-spiro-alkene (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add t-BuLi (1.7 M in pentane, 2.2 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Bubble strictly anhydrous CO₂ gas (dried via a Drierite tube) into the solution for 30 minutes.

  • Gradually warm to room temperature, quench with 1M HCl, and extract with EtOAc.

Step 5: High-Pressure Hydrogenation

  • Dissolve the spiro-alkene-carboxylic acid (1.0 equiv) in methanol (0.1 M) and transfer to a high-pressure autoclave.

  • Add Pearlman’s catalyst (20% Pd(OH)₂/C, 10 wt%).

  • Purge the vessel with argon, then pressurize with H₂ gas to 70 atm[2].

  • Stir vigorously at room temperature for 24 hours.

  • Depressurize carefully, filter through Celite, and concentrate in vacuo to yield the final 5-Oxaspiro[3.4]octane-6-carboxylic acid. Self-Validation: Spot the product on a TLC plate and stain with Bromocresol Green; a bright yellow spot confirms the carboxylic acid. LC-MS will confirm the +2 Da mass shift indicating complete reduction.

References

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence. The Journal of Organic Chemistry.
  • Oxa-spirocycles: synthesis, properties and applic

Sources

Optimization

Solving solubility issues of 5-Oxaspiro[3.4]octane-6-carboxylic acid in organic solvents

Welcome to the technical support and troubleshooting hub for 5-Oxaspiro[3.4]octane-6-carboxylic acid (CAS: 1866738-51-3). As a spirocyclic building block, this compound is highly valued in drug discovery for its rigid, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for 5-Oxaspiro[3.4]octane-6-carboxylic acid (CAS: 1866738-51-3). As a spirocyclic building block, this compound is highly valued in drug discovery for its rigid, three-dimensional sp³-rich architecture. However, its unique physicochemical profile often presents solubility challenges during both organic synthesis and biological assay preparation.

This guide is designed by application scientists to provide you with the mechanistic causality behind these solubility issues and field-proven, self-validating protocols to resolve them.

Mechanistic Insights: The Causality of Solubility Issues

To effectively solubilize 5-Oxaspiro[3.4]octane-6-carboxylic acid, one must understand the thermodynamic forces dictating its behavior in solution:

  • Carboxylic Acid Dimerization: In non-polar and weakly polar aprotic solvents (e.g., hexanes, cold dichloromethane), carboxylic acids do not exist as single molecules. Instead, they form highly stable, ring-like dimers held together by strong intermolecular hydrogen bonds[1]. This dimerization effectively doubles the apparent molecular weight of the compound and shields the polar hydroxyl and carbonyl groups from the solvent, drastically reducing solubility[2].

  • Hydrophobic Spirocyclic Core: The 5-oxaspiro[3.4]octane system (comprising fused oxetane and cyclopentane rings) provides a bulky, lipophilic framework. While the compound is typically isolated as a colorless oil rather than a high-lattice-energy "brick dust" solid[3], this hydrophobic core makes the neutral molecule poorly soluble in purely aqueous media[4].

  • Ionization Dependency: Compounds containing acidic functional groups that are insoluble in water or certain organic solvents become highly soluble when converted to their ionic species. Deprotonating the carboxylic acid (pKa ~4-5) yields a polar carboxylate anion, fundamentally altering its solvation thermodynamics.

Troubleshooting FAQs

Q1: Why does my compound appear immiscible or form an emulsion when I try to dissolve it in cold dichloromethane (DCM) or toluene? A1: The compound is undergoing dimerization. Non-polar solvents like toluene and weakly polar solvents like DCM cannot disrupt the strong intermolecular hydrogen bonds between the carboxylic acid headgroups[4]. Solution: Introduce a hydrogen-bond acceptor. Adding just 1–5% (v/v) of a polar aprotic co-solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) will outcompete the dimer interactions, solvating the monomeric acid.

Q2: How do I prepare a stable, high-concentration stock solution for high-throughput screening (HTS) or kinetic solubility assays? A2: Do not attempt to dissolve the neat oil directly into aqueous buffers. Standard kinetic solubility assays require preparing a highly concentrated primary stock (e.g., 20 mM) in 100% anhydrous DMSO[3]. DMSO is a powerful hydrogen-bond acceptor that completely breaks the dimers. When diluting into your final aqueous buffer (e.g., PBS pH 7.4), ensure the final DMSO concentration remains at or below 2% to prevent the compound from crashing out of solution[3].

Q3: I am performing an amide coupling reaction (e.g., using HATU/EDC) in DCM, but the reaction mixture is heterogeneous. Will this affect my yield? A3: Yes, a heterogeneous mixture will lower your reaction kinetics. To resolve this, add your tertiary amine base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) to the solvent before adding the coupling reagent. The base deprotonates the acid, forming an organic-soluble ammonium carboxylate salt that instantly disrupts the dimers and dissolves completely in DCM.

Solubilization Workflow

SolubilizationWorkflow Start Solubility Issue: 5-Oxaspiro[3.4]octane-6-carboxylic acid Decision Target Application? Start->Decision Bio Aqueous Assays (In Vitro / Screening) Decision->Bio Chem Organic Synthesis (Coupling / Derivatization) Decision->Chem DMSO Dissolve in 100% DMSO (Breaks Dimers) Bio->DMSO CoSolvent Add Polar Co-solvent (THF, DMF, Acetone) Chem->CoSolvent Neutral Conditions Base Add Organic Base (DIPEA, TEA) Chem->Base Basic Conditions PBS Dilute in PBS (pH 7.4) Maintain ≤2% DMSO DMSO->PBS Mech1 H-Bond Acceptor Disrupts Dimers CoSolvent->Mech1 Mech2 Forms Highly Soluble Carboxylate Salt Base->Mech2

Workflow for resolving 5-Oxaspiro[3.4]octane-6-carboxylic acid solubility based on application.

Quantitative Solubility & Strategy Matrix

Solvent CategoryExample SolventsNative Solubility ProfileRecommended Solubilization Strategy
Non-Polar Hexanes, Toluene, HeptanePoor (Extensive Dimerization)Add 1–5% (v/v) THF or Acetone to act as H-bond acceptors.
Halogenated DCM, ChloroformModerateAdd 1.2 eq. of organic base (DIPEA/TEA) to form a soluble salt.
Polar Aprotic DMSO, DMF, AcetoneExcellentUse directly. These solvents naturally disrupt carboxylic dimers.
Aqueous Water, SalinePoor (at pH < 5.0)Adjust pH to > 7.4 or utilize a 2% DMSO co-solvent system[3].

Experimental Protocols

Protocol 1: Preparation of a 20 mM Master Stock for Biological Assays

This protocol utilizes the hydrogen-bond accepting properties of DMSO to ensure complete monomeric dissolution prior to aqueous dilution[3].

  • Weighing: Accurately weigh 3.12 mg of 5-Oxaspiro[3.4]octane-6-carboxylic acid (MW: 156.18 g/mol ) into a clean, dry 1.5 mL amber glass vial.

  • Primary Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (100%).

  • Agitation: Vortex the vial for 30 seconds at room temperature.

  • Self-Validation Check 1: Hold the vial up to a light source. The solution must be optically clear. Look closely for Schlieren lines (wavy refractive index gradients); their absence confirms complete dissolution.

  • Aqueous Dilution: To prepare a 400 µM working solution, pipette 20 µL of the 20 mM DMSO stock into 980 µL of Phosphate-Buffered Saline (PBS, pH 7.4)[3].

  • Self-Validation Check 2: Measure the final pH of the working solution using a micro-pH probe. It should remain at 7.4. Equilibrate at 25 °C on a thermostatic shaker for 2 hours to ensure no delayed precipitation occurs[3].

Protocol 2: In Situ Solubilization via Salt Formation for Organic Synthesis

Use this protocol when the compound resists dissolution in halogenated solvents during synthetic workflows (e.g., peptide coupling).

  • Suspension: Add 1.0 mmol (156.2 mg) of the compound to a round-bottom flask containing 5.0 mL of anhydrous DCM. The mixture may appear as a cloudy emulsion due to dimerization.

  • Ionization: Add 1.5 mmol (approx. 260 µL) of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring magnetically.

  • Self-Validation Check: Monitor the reaction visually. Within 2 to 5 minutes of base addition, the cloudy suspension will transition into a completely transparent, homogenous solution. This optical shift validates the successful deprotonation and formation of the highly soluble ammonium carboxylate salt.

  • Coupling: Proceed immediately with the addition of your coupling reagent (e.g., HATU or EDC) and amine partner.

References

  • Vaskevych, R. I., et al. "S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications." Semantic Scholar. Available at: [Link]

  • "Solubility of Organic Compounds." Chemistry, University of Calgary. Available at:[Link]

  • "Physical Properties of Carboxylic Acids." CK-12 Foundation. Available at: [Link]

  • "Dimerisation of Carboxylic Acid via Hydrogen Bond." Chemistry Guru. Available at: [Link]

  • "Video: Physical Properties of Carboxylic Acids." JoVE. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 5-Oxaspiro[3.4]octane-6-carboxylic Acid

Executive Summary The chiral resolution of 5-Oxaspiro[3.4]octane-6-carboxylic acid presents unique physicochemical challenges. The molecule is small, highly polar, and features a sterically demanding spirocyclic core.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral resolution of 5-Oxaspiro[3.4]octane-6-carboxylic acid presents unique physicochemical challenges. The molecule is small, highly polar, and features a sterically demanding spirocyclic core. Furthermore, the lack of a conjugated π -system renders standard UV detection ineffective, complicating analytical monitoring.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you overcome issues related to classical salt resolution, covalent derivatization, and analytical chromatography.

Section 1: Classical Resolution (Diastereomeric Salt Formation)

Classical resolution involves reacting the racemic acid with an enantiomerically pure chiral amine to form a pair of diastereomeric salts with divergent solubilities [2, 3].

FAQ 1.1: My diastereomeric salt formation with (R)-1-phenylethylamine is "oiling out" instead of crystallizing. How do I fix this?

Mechanistic Causality: Oiling out (liquid-liquid phase separation) occurs when the lattice energy of the diastereomeric salt is lower than the solvation energy. The flexible oxygen-containing spirocycle disrupts tight crystal packing, and the spiro-oxygen acts as a hydrogen-bond acceptor that readily solvates in protic media, preventing nucleation.

Troubleshooting Solution:

  • Change the Resolving Agent: Switch to a more rigid chiral amine, such as (1R,2S)-1-aminoindan-2-ol . The indane ring provides flat, rigid hydrophobic packing, while the hydroxyl group provides a secondary hydrogen-bonding site to lock the spiro-oxygen in place.

  • Modify the Solvent System: Move from pure ethanol to an EtOAc/MeOH (9:1) mixture. The anti-solvent (EtOAc) forces precipitation, while the protic solvent (MeOH) satisfies the hydrogen bonding requirements of the spiro-oxygen, preventing amorphous aggregation.

Protocol: Self-Validating Fractional Crystallization
  • Salt Formation: Dissolve 1.0 eq of racemic 5-Oxaspiro[3.4]octane-6-carboxylic acid in EtOAc/MeOH (9:1) at 60°C. Slowly add 0.95 eq of (1R,2S)-1-aminoindan-2-ol.

  • Controlled Cooling: Cool the mixture at a rate of 5°C/hour to room temperature. Causality: Rapid cooling traps the more soluble diastereomer in the crystal lattice (co-crystallization), ruining the enantiomeric excess (ee).

  • Self-Validation Checkpoint: Isolate 10 mg of the first crop of crystals. Suspend in 1M HCl and extract with MTBE. Analyze the organic layer via CAD-HPLC (see Section 3). Do not proceed to recrystallization unless the initial enrichment factor is >1.5 (typically >60% ee).

  • Liberation: Dissolve the bulk enriched salt in water, acidify to pH 2 with 2M HCl, and extract with ethyl acetate. Dry and concentrate to yield the enriched acid.

SaltResolution Racemate Racemic 5-Oxaspiro[3.4]octane-6-carboxylic acid (R/S-Acid) SaltMix Diastereomeric Salt Mixture [(R-Acid•Base) + (S-Acid•Base)] Racemate->SaltMix ChiralBase Add Chiral Amine (e.g., (1R,2S)-1-Aminoindan-2-ol) ChiralBase->SaltMix Cryst Fractional Crystallization (Solvent: EtOAc/MeOH) SaltMix->Cryst MotherLiq Mother Liquor (Enriched in S-Acid•Base) Cryst->MotherLiq Soluble Crystals Crystals (Enriched in R-Acid•Base) Cryst->Crystals Insoluble Acidify2 Acidify (HCl) & Extract MotherLiq->Acidify2 Acidify1 Acidify (HCl) & Extract Crystals->Acidify1 PureR Pure (R)-Acid Acidify1->PureR PureS Pure (S)-Acid Acidify2->PureS

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Section 2: Covalent Derivatization (Chiral Auxiliaries)

FAQ 2.1: I need >99% ee for biological testing, but salt crystallization plateaus at 85% ee. What is the most reliable alternative?

Mechanistic Causality: When fractional crystallization hits a thermodynamic plateau due to solid-solution formation (co-crystallization), physical separation methods fail. By covalently attaching a bulky, chirally pure auxiliary like L-(-)-menthol , you convert the enantiomers into stable diastereomers. The massive steric bulk of the menthyl isopropyl group interacts differentially with the spiro[3.4]octane core, creating a significant difference in retention factor ( Rf​ ) on standard achiral silica gel [1].

Protocol: L-Menthol Derivatization & Hydrolysis (Shiina Esterification)
  • Activation: Dissolve racemic acid (1.0 eq) and 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: MNBA is utilized because standard carbodiimides (EDC/DCC) often lead to partial racemization via oxazolone intermediates when activating sterically hindered spiro-acids. MNBA forms a highly reactive mixed anhydride that resists racemization.

  • Coupling: Add L-(-)-menthol (1.1 eq) and DMAP (0.1 eq). Stir at 25°C for 12 hours.

  • Self-Validation Checkpoint: Run a 1 H-NMR of the crude mixture. The spiro-ring protons will appear as two distinct sets of multiplets. Integration of these peaks gives the exact diastereomeric ratio (dr) prior to chromatography, validating baseline separation efficiency later.

  • Chromatographic Separation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The (S)-ester typically elutes first due to reduced silica interaction.

  • Hydrolysis: Dissolve the separated esters individually in THF/H2O (3:1). Add LiOH•H 2​ O (3.0 eq). Heat to 50°C until complete. Acidify to pH 2 with 1M HCl, extract with EtOAc, and evaporate to yield the >99% ee enantiopure acids.

Derivatization Racemate Racemic Acid Coupling Shiina Esterification (MNBA, L-Menthol) Racemate->Coupling Diastereomers Diastereomeric Esters (R-Ester + S-Ester) Coupling->Diastereomers Chromatography Silica Gel Chromatography Diastereomers->Chromatography SepR (R)-Menthyl Ester Chromatography->SepR SepS (S)-Menthyl Ester Chromatography->SepS Hydrolysis1 LiOH Hydrolysis SepR->Hydrolysis1 Hydrolysis2 LiOH Hydrolysis SepS->Hydrolysis2 PureR (R)-Acid Hydrolysis1->PureR PureS (S)-Acid Hydrolysis2->PureS

Caption: Chiral resolution via L-menthol covalent derivatization and chromatographic separation.

Section 3: Analytical Detection & Chromatography

FAQ 3.1: I can't detect the peaks on my chiral HPLC. What is the best method to analyze the ee of 5-Oxaspiro[3.4]octane-6-carboxylic acid?

Mechanistic Causality: 5-Oxaspiro[3.4]octane-6-carboxylic acid lacks a conjugated π -system. Attempting to use UV detection at 210 nm will result in severe baseline noise from the mobile phase (especially if using chiral mobile phases containing TFA or DEA), masking the analyte peaks.

Troubleshooting Solution: You must bypass UV detection. Utilize Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . If these detectors are unavailable, you must perform a pre-column derivatization with a UV-active chromophore (e.g., reacting the acid with p-nitrobenzyl bromide) prior to injection on the chiral column.

Quantitative Comparison of Resolution & Detection Methods
Resolution MethodTypical Yield (per cycle)Max Achievable eeScalabilityCost per GramRecommended Detection
Diastereomeric Salt Crystallization 30 - 40%85 - 95%High (Multi-kg)LowCAD / ELSD
L-Menthol Covalent Derivatization 40 - 45%>99%Medium (10-100g)ModerateUV (254 nm) via ester
Preparative Chiral SFC 45 - 48%>99%Low to MediumHighMass Spec (MS)

References

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs Beilstein Journal of Organic Chemistry[Link]

  • 6.8: Resolution: Separation of Enantiomers Chemistry LibreTexts[Link]

  • Chiral resolution Wikipedia [Link]

Optimization

Reducing epimerization during 5-Oxaspiro[3.4]octane-6-carboxylic acid reactions

Welcome to the technical support center for 5-Oxaspiro[3.4]octane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Oxaspiro[3.4]octane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this unique spirocyclic scaffold. Our focus is on a critical challenge in its application: the prevention of epimerization at the C6 stereocenter during chemical transformations, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is 5-Oxaspiro[3.4]octane-6-carboxylic acid and why is its stereochemical integrity important?

5-Oxaspiro[3.4]octane-6-carboxylic acid is a spirocyclic compound featuring an oxetane ring fused to a tetrahydrofuran ring, with a carboxylic acid group at the 6-position.[1][2] This rigid, three-dimensional structure is of significant interest in medicinal chemistry as a scaffold for developing novel therapeutics.[3][4] The stereochemistry at the C6 position, which is adjacent to the carboxylic acid, is crucial as the biological activity of its derivatives is often dependent on a specific enantiomer or diastereomer. Loss of stereochemical purity through epimerization can lead to a mixture of isomers with different pharmacological profiles, potentially reducing therapeutic efficacy and introducing unforeseen side effects.

Q2: What is epimerization and why is the C6 position of 5-Oxaspiro[3.4]octane-6-carboxylic acid susceptible to it?

Epimerization is the change in the configuration of only one of several chiral centers in a molecule. In the case of 5-Oxaspiro[3.4]octane-6-carboxylic acid, the hydrogen atom at the C6 position is acidic due to its proximity to the electron-withdrawing carboxylic acid group. During certain chemical reactions, particularly those involving activation of the carboxylic acid for coupling, this proton can be abstracted by a base. The resulting enolate intermediate is planar at the C6 position. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of the original stereoisomer and its epimer.

Q3: Which reactions are most likely to cause epimerization of 5-Oxaspiro[3.4]octane-6-carboxylic acid?

Amide bond formation is the most common reaction where epimerization is a significant concern for chiral carboxylic acids.[5][6][7] This process typically involves the activation of the carboxylic acid, making the C6 proton more susceptible to abstraction. The choice of coupling reagents, bases, solvents, and reaction temperature all play a critical role in the extent of epimerization.[8][9]

Troubleshooting Guide: Reducing Epimerization

This section provides a systematic approach to troubleshooting and minimizing epimerization during reactions with 5-Oxaspiro[3.4]octane-6-carboxylic acid, with a primary focus on amide coupling.

Issue: Significant epimerization observed during amide bond formation.

Root Cause Analysis and Solutions:

The primary mechanism for epimerization during amide coupling is the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[5][8] The choice of reagents and reaction conditions can either favor or suppress this pathway.

Troubleshooting Workflow:

start Epimerization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base Selection coupling_reagent->base If using carbodiimides (EDC, DCC) solution1 Switch to Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP) coupling_reagent->solution1 Switch to solvent Analyze Solvent Effects base->solvent If using strong, non-hindered bases solution2 Use Non-nucleophilic, sterically hindered bases (DIPEA, 2,4,6-collidine) base->solution2 Switch to temperature Review Reaction Temperature solvent->temperature If using polar aprotic solvents (DMF, NMP) solution3 Employ less polar solvents (DCM, THF) solvent->solution3 Switch to pre_activation Check Pre-activation Time temperature->pre_activation If running at room temperature or elevated solution4 Maintain low temperatures (0 °C to -20 °C) temperature->solution4 Implement solution5 Minimize pre-activation or use in-situ activation pre_activation->solution5 Implement end Epimerization Minimized pre_activation->end If pre-activation is prolonged solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for reducing epimerization.

1. Coupling Reagent Selection:

  • Problem: Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), when used alone, can lead to high levels of epimerization.[10]

  • Solution:

    • Use Additives: Always use carbodiimides in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9] These additives react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation. HOAt is generally more effective at suppressing epimerization than HOBt.[9]

    • Switch to Uronium/Aminium or Phosphonium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally preferred for coupling sensitive substrates as they promote rapid amide bond formation, minimizing the lifetime of the activated intermediate.[6][7]

2. Base Selection:

  • Problem: The choice and stoichiometry of the base are critical. Stronger, less hindered bases can readily deprotonate the C6 position.

  • Solution:

    • Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8]

    • Use the minimum amount of base necessary to neutralize any acid salts and to facilitate the reaction. A common practice is to use 1.1 to 2.0 equivalents.

3. Solvent Effects:

  • Problem: Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can promote epimerization.[9]

  • Solution:

    • Whenever possible, use less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents can suppress the formation and racemization of the oxazolone intermediate.[8]

4. Temperature Control:

  • Problem: Higher reaction temperatures accelerate the rate of epimerization.[8]

  • Solution:

    • Perform the coupling reaction at low temperatures. A common starting point is to cool the reaction mixture to 0 °C before adding the coupling reagent and amine. For particularly sensitive substrates, temperatures as low as -20 °C may be necessary.

5. Pre-activation Time:

  • Problem: Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine can increase the concentration of the epimerization-prone activated intermediate.[8]

  • Solution:

    • Minimize the pre-activation time. Ideally, the amine should be added shortly after the coupling reagent.

    • Consider in situ activation, where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This allows the activated species to be consumed as it is formed.[8]

Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using HATU/DIPEA

This protocol is recommended for sensitive substrates like 5-Oxaspiro[3.4]octane-6-carboxylic acid where minimizing epimerization is a priority.

Materials:

  • 5-Oxaspiro[3.4]octane-6-carboxylic acid

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DCM or THF

  • Standard workup and purification reagents

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Oxaspiro[3.4]octane-6-carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the final product for epimeric purity by chiral HPLC or NMR spectroscopy.

Protocol 2: Low-Epimerization Amide Coupling using EDC/HOAt

This protocol is a cost-effective alternative to uronium/phosphonium reagents and is often sufficient for preventing epimerization.

Materials:

  • 5-Oxaspiro[3.4]octane-6-carboxylic acid

  • Amine

  • EDC

  • HOAt

  • Anhydrous DCM

  • Standard workup and purification reagents

Procedure:

  • To a dry flask under an inert atmosphere, dissolve 5-Oxaspiro[3.4]octane-6-carboxylic acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add EDC (1.2 eq) and stir for 5-10 minutes.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring for completion.

  • Perform workup and purification as described in Protocol 1.

  • Analyze the final product for epimeric purity.

Data Presentation

Table 1: Influence of Reaction Conditions on Epimerization

ParameterCondition Favoring Low EpimerizationCondition Favoring High EpimerizationRationale
Coupling Reagent HATU, HBTU, PyBOPEDC, DCC (without additives)Uronium/phosphonium reagents promote faster coupling, reducing the lifetime of the activated intermediate.
Additive HOAtNoneForms a less racemization-prone active ester.
Base DIPEA, 2,4,6-collidineTriethylamine, DBUSterically hindered bases are less likely to abstract the C6 proton.
Solvent DCM, THFDMF, NMPLess polar solvents suppress oxazolone formation.[8][9]
Temperature -20 °C to 0 °CRoom Temperature or elevatedLower temperatures slow the rate of epimerization.[8]

Visualizations

cluster_0 Epimerization Pathway CarboxylicAcid Chiral Carboxylic Acid (R-configuration at C6) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedIntermediate Coupling Reagent Oxazolone Oxazolone Intermediate (Planar, Achiral at C6) ActivatedIntermediate->Oxazolone Intramolecular Cyclization DesiredProduct Desired Product (R-configuration at C6) ActivatedIntermediate->DesiredProduct Direct Amine Attack Epimer Epimerized Product (S-configuration at C6) Oxazolone->Epimer Amine Attack

Caption: Key intermediates in epimerization during amide coupling.

References

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters. Available at: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PMC. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Semantic Scholar. Available at: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education (ACS Publications). Available at: [Link]

  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Available at: [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. Available at: [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Available at: [Link]

  • Modular Design of Chiral Conjugate-Base-Stabilized Carboxylic Acids: Catalytic Enantioselective [4 + 2] Cycloadditions of Acetals. PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PMC. Available at: [Link]

  • Modular Design of Chiral Conjugate‐Base‐Stabilized Carboxylic Acids: Catalytic Enantioselective [4 + 2] Cycload. ACS Publications. Available at: [Link]

  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. Available at: [Link]

  • Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. Preparation of a novel mixed carbamic carbonic anhydride by a 4-(dimethylamino)pyridine-catalyzed acylation. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Available at: [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]

  • 5-oxaspiro[3.4]octane-8-carboxylic acid (C8H12O3). PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to Validating the Stereochemistry of 5-Oxaspiro[3.4]octane-6-carboxylic acid using 2D NOESY NMR

Spirocyclic scaffolds are highly valued in modern drug discovery for their inherent three-dimensionality and rigid structural profiles, which often translate to enhanced target selectivity and improved pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic scaffolds are highly valued in modern drug discovery for their inherent three-dimensionality and rigid structural profiles, which often translate to enhanced target selectivity and improved pharmacokinetic properties. However, validating the stereochemistry and solution-state conformation of these molecules presents a significant analytical challenge.

This guide provides an authoritative, step-by-step comparative analysis for validating the 3D structure of 5-Oxaspiro[3.4]octane-6-carboxylic acid (MW: 156.18 g/mol )[1]. Designed for researchers and structural biologists, this document establishes a self-validating experimental framework utilizing 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.

Part 1: Structural Reality Check & The Stereochemical Challenge

A common pitfall in spirocyclic drug development is the misassignment of stereocenters. In 5-oxaspiro[3.4]octane-6-carboxylic acid, the spiro carbon (C4) connects the oxolane (tetrahydrofuran) ring to an unsubstituted cyclobutane ring. Because the two pathways around the cyclobutane ring (C4 C1 C2 C3 C4 and C4 C3 C2 C1 C4) are constitutionally and sterically identical, C4 is achiral .

Consequently, this molecule does not possess traditional cis/trans diastereomers. Instead, stereochemical validation must focus on:

  • The absolute configuration at the C6 stereocenter .

  • The 3D conformational dynamics (e.g., the envelope folding of the oxolane ring and the pseudo-axial/pseudo-equatorial orientation of the carboxylic acid relative to the cyclobutane ring).

Part 2: Comparative Analysis of Stereochemical Validation Techniques

To map the spatial proximity of protons (< 5 Å) and deduce the solution-state conformation, several analytical techniques can be employed. Table 1 objectively compares 2D NOESY against alternative methodologies.

Table 1: Performance Comparison of Stereochemical Validation Alternatives

Analytical TechniqueBest Suited ForPerformance AdvantagesLimitations for Small SpirocyclesSuitability for Target Molecule
2D NOESY NMR Small molecules (< 600 Da)Maps all 1 H- 1 H through-space interactions simultaneously. Highly sensitive due to positive NOE in the extreme narrowing limit[2].Susceptible to spin diffusion if mixing time ( tm​ ) is poorly calibrated[3].Optimal. At ~156 Da, the molecule tumbles rapidly, yielding strong, positive NOE cross-peaks[4].
2D ROESY NMR Mid-sized molecules (700–1200 Da)NOE is always positive, bypassing the zero-crossing point ( ωτc​≈1.12 )[4].Lower overall sensitivity; highly prone to TOCSY artifacts in dense spin systems[2].Sub-optimal. Unnecessary since the target MW is well below the zero-crossing threshold[5].
1D Selective NOESY Targeted distance measurementsHigh digital resolution; avoids lengthy 2D acquisition times[6].Only probes one irradiated spin system at a time; misses global conformational networks.Complementary. Useful for rapid checks, but insufficient for full 3D mapping.
X-Ray Crystallography Solid-state absolute configurationProvides unambiguous 3D coordinates and absolute stereochemistry.Requires high-quality single crystals. Solid-state conformation may differ from solution-state.Secondary. Solution-state NMR is more representative of physiological conditions.
Part 3: Expertise & Causality Behind Experimental Choices

As a self-validating system, an NMR protocol must account for the physical causality of nuclear relaxation. The following principles dictate our experimental design:

  • The Causality of Tumbling Rates ( τc​ ): The Nuclear Overhauser Effect (NOE) arises from dipole-dipole cross-relaxation. For small molecules like 5-oxaspiro[3.4]octane-6-carboxylic acid, the rotational correlation time ( τc​ ) is very short. In this "extreme narrowing limit," the maximum theoretical NOE enhancement is +50%, resulting in cross-peaks that are opposite in phase to the diagonal[2][4].

  • The Necessity of Degassing: Dissolved paramagnetic oxygen provides an alternative W1​ (longitudinal) relaxation pathway. This competes with the cross-relaxation rate ( σ ), effectively quenching the NOE enhancement[2]. Removing O 2​ is non-negotiable for quantitative distance mapping.

  • Zero-Quantum (ZQ) Suppression: Spirocycles contain dense aliphatic spin systems (e.g., the cyclobutane CH 2​ groups) that exhibit strong scalar J-couplings. Standard NOESY sequences produce zero-quantum coherence artifacts that overlap with true NOE cross-peaks. Utilizing a NOESY sequence with ZQ suppression eliminates these false positives[2].

Part 4: Self-Validating Experimental Protocol
Phase 1: Sample Optimization & Relaxation Profiling
  • Sample Preparation: Dissolve 15–20 mg of 5-oxaspiro[3.4]octane-6-carboxylic acid in 600 µL of high-purity CDCl 3​ or DMSO- d6​ .

  • Degassing (Critical): Subject the NMR tube to 3 to 5 freeze-pump-thaw cycles on a Schlenk line, then seal it under argon.

  • T1​ Measurement: Execute an inversion-recovery sequence (t1ir) to determine the longitudinal relaxation time ( T1​ ) of the H6 proton and the cyclobutane protons.

Phase 2: 2D NOESY Acquisition
  • Mixing Time ( tm​ ) Calibration: Set tm​ to approximately 50–80% of the shortest T1​ value (typically 300–500 ms for a molecule of this size). This maximizes cross-peak buildup while preventing secondary spin diffusion (where magnetization transfers from H A​→ H B​→ H C​ , creating false distance constraints)[3].

  • Pulse Sequence Execution: Acquire the 2D NOESY spectrum using a phase-sensitive sequence with zero-quantum suppression (e.g., Bruker's noesygpphpp). Ensure a minimum of 256 increments in the indirect dimension ( t1​ ) for adequate resolution.

Phase 3: Data Processing & ISPA Calibration
  • Phase Correction: Apply zero-filling and a squared sine-bell window function. Phase the spectrum so that diagonal peaks are negative and NOE cross-peaks are positive[2][5].

  • Distance Calculation: Extract cross-peak volumes. Apply the Isolated Spin Pair Approximation (ISPA), where distance rij​ is calculated via rij​=rref​(Vref​/Vij​)1/6 . Use the geminal protons of the cyclobutane ring (fixed at ~1.78 Å) as the internal calibration reference[3].

Part 5: Quantitative Data Interpretation

By extracting the NOE volumes, we can map the exact orientation of the C6 carboxylic acid relative to the cyclobutane ring. Table 2 outlines the expected quantitative distance constraints used to validate the 3D conformation.

Table 2: Quantitative Distance Calibration (ISPA Method) for 5-Oxaspiro[3.4]octane-6-carboxylic acid

Proton PairExpected NOE IntensityCalculated Distance ( rij​ )Structural Implication
H(C1) - H(C1) Strong (Reference)1.78 Å (Fixed)Internal geminal reference standard.
H6 - H(C7) Strong~2.2 - 2.5 ÅConfirms vicinal relationship on the oxolane ring.
H6 - H(C1/C3) Weak to Medium~3.0 - 4.5 ÅDefines the pseudo-axial/equatorial tilt of the C6 group relative to the cyclobutane face.
H6 - H(C8) None / Very Weak> 5.0 ÅBeyond NOE detection limit; confirms ring geometry.
Part 6: Workflow Visualization

Conformational_Analysis A 5-Oxaspiro[3.4]octane-6-carboxylic acid (Solution State) B 1D 1H NMR (Resonance Assignment) A->B C T1 Inversion Recovery (Relaxation Profiling) B->C D 2D NOESY with ZQ Suppression (tm = 0.5 * T1) C->D Optimize Mixing Time E Cross-Peak Volume Extraction (ISPA Method) D->E Phase Correction F Distance Calibration (r^-6 Dependence) E->F Geminal Reference G Conformational Assignment (Oxolane Envelope & C6 Orientation) F->G 3D Validation

Figure 1: Self-validating 2D NOESY workflow for determining solution-state spirocyclic conformation.

References
  • NOESY and ROESY - UCSD SSPPS NMR Facility. blogspot.com.
  • NOESY and ROESY. columbia.edu.
  • What is the difference between NOESY and ROESY for NMR? : r/chemistry. reddit.com.
  • 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. indiana.edu.
  • Quantitative NMR-Derived Interproton Distances Combined with Quantum Mechanical Calculations...acs.org.
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. semanticscholar.org.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 5-Oxaspiro[3.4]octane-6-carboxylic Acid: A Comparative Guide

As drug discovery increasingly pivots toward spirocyclic bioisosteres to improve metabolic stability and three-dimensional complexity, compounds like 5-Oxaspiro[3.4]octane-6-carboxylic acid have emerged as premium buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward spirocyclic bioisosteres to improve metabolic stability and three-dimensional complexity, compounds like 5-Oxaspiro[3.4]octane-6-carboxylic acid have emerged as premium building blocks[1]. For DMPK (Drug Metabolism and Pharmacokinetics) scientists and analytical chemists, developing robust LC-MS/MS methods for these rigid scaffolds requires a deep understanding of their gas-phase behavior.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of 5-Oxaspiro[3.4]octane-6-carboxylic acid against traditional monocyclic and alternative spirocyclic analogs. By detailing the causality behind these fragmentation pathways, we establish a self-validating framework for metabolite identification and quantitative bioanalysis.

Ionization Strategy and Structural Rationale

Why Negative Electrospray Ionization (ESI-)? While aliphatic ethers often require positive mode ionization, the presence of the carboxylic acid moiety at the C6 position dictates the use of ESI negative mode. Carboxylic acids readily deprotonate in the condensed phase, yielding a highly stable [M-H]⁻ precursor ion[2]. Positive mode ESI for such compounds typically results in complex, low-abundance adducts (e.g., [M+H-H₂O]⁺ or [M+Na]⁺), which complicate MS/MS interpretation and drastically reduce quantitative sensitivity[3].

The Causality of Spirocyclic Fragmentation: The spiro[3.4] system possesses inherent ring strain, particularly within the cyclobutane ring. Upon collisional activation, the molecule does not fragment randomly. The initial, lowest-energy pathway is the neutral loss of carbon dioxide (44 Da) from the C6 position[2]. The resulting carbanion is stabilized by the adjacent oxygen atom of the tetrahydrofuran (THF) ring[4]. Subsequent fragmentation requires higher collision energies (CE) to overcome the activation barrier for ring cleavage, driving a highly diagnostic retro-[2+2] cycloaddition that expels ethylene (28 Da) from the cyclobutane moiety[1].

Comparative Fragmentation Analysis

To objectively evaluate the analytical profile of 5-Oxaspiro[3.4]octane-6-carboxylic acid, we must compare its MS/MS performance against two common alternatives:

  • Tetrahydrofuran-2-carboxylic acid : A standard, non-spirocyclic monocyclic analog.

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid : An alternative, highly strained spirocyclic bioisostere.

Table 1: Comparative MS/MS Product Ion Profiles (ESI-)

CompoundPrecursor Ion [M-H]⁻Primary Fragment (Low CE: 10-15 eV)Secondary Fragment (High CE: 25-35 eV)Diagnostic Structural Marker
5-Oxaspiro[3.4]octane-6-carboxylic acid m/z 155.07m/z 111.08 (-CO₂)m/z 83.05 (-C₂H₄)m/z 83 (Cyclobutane retro-[2+2] cleavage)
Tetrahydrofuran-2-carboxylic acid m/z 115.04m/z 71.05 (-CO₂)m/z 41.04 (-CH₂O)m/z 71 (Stable monocyclic THF anion)
2-Oxaspiro[3.3]heptane-6-carboxylic acid m/z 141.05m/z 97.06 (-CO₂)m/z 67.05 (-CH₂O)m/z 67 (Oxetane ring opening)

Performance Insights: The data demonstrates that while all three compounds share the universal primary decarboxylation pathway (-44 Da), their secondary fragmentation is entirely dictated by their ring topology. The target product (5-oxaspiro[3.4]octane-6-carboxylic acid) uniquely loses a 28 Da neutral fragment. This specific mass shift is a powerful diagnostic tool, allowing researchers to unambiguously differentiate this specific spirocycle from isomeric linear or branched cycloalkyl acids in complex biological matrices[3].

Fragmentation Pathway Logic

The following diagram illustrates the logical progression of gas-phase dissociation for 5-Oxaspiro[3.4]octane-6-carboxylic acid under Collision-Induced Dissociation (CID).

Fragmentation M1 Precursor Ion[M-H]⁻ m/z 155.07 F1 Primary Fragment [M-H-CO₂]⁻ m/z 111.08 M1->F1 Decarboxylation -CO₂ (44 Da) CE: 15 eV F3 Alternative Fragment [M-H-H₂O]⁻ m/z 137.06 M1->F3 Dehydration -H₂O (18 Da) CE: 20 eV F2 Diagnostic Fragment [M-H-CO₂-C₂H₄]⁻ m/z 83.05 F1->F2 Retro-[2+2] Cleavage -C₂H₄ (28 Da) CE: 30 eV

Figure 1: MS/MS fragmentation pathway logic for 5-Oxaspiro[3.4]octane-6-carboxylic acid.

Experimental Protocol: Self-Validating LC-MS/MS Method Development

To ensure the highest degree of scientific integrity, the following protocol is designed as a self-validating system. Each step contains an internal checkpoint that must be satisfied before proceeding, ensuring that the final Multiple Reaction Monitoring (MRM) method is both sensitive and specific.

Step 1: System Suitability & Ionization Verification

  • Action : Prepare a 1 µg/mL solution of a known standard (e.g., ibuprofen or generic cycloalkyl acid) in 50:50 Methanol:Water with 0.1% Ammonium Hydroxide. Infuse at 10 µL/min.

  • Causality : Basic additives promote deprotonation. Using a known standard verifies that the mass spectrometer's negative ESI capillary voltage and desolvation temperatures are optimal before introducing the target analyte.

  • Validation Checkpoint : The [M-H]⁻ signal for the standard must exceed 1.0 × 10⁶ cps. If not, clean the ion source or recalibrate the electrospray probe.

Step 2: Precursor Ion Isolation

  • Action : Infuse a 1 µg/mL solution of 5-Oxaspiro[3.4]octane-6-carboxylic acid. Perform a Q1 full scan from m/z 50 to 300.

  • Causality : Confirms the exact mass and isotopic distribution of the target compound.

  • Validation Checkpoint : Isolate m/z 155.07. Ensure no in-source fragmentation is occurring (the m/z 111 peak should be <5% of the precursor peak in the Q1 spectrum).

Step 3: Collision Energy (CE) Ramping & Product Ion Mapping

  • Action : Isolate m/z 155.07 in Q1 and perform a product ion scan in Q3 while ramping the Collision Energy from 10 eV to 40 eV using Argon as the collision gas.

  • Causality : Ramping the CE maps the breakdown curve. Low CE yields the primary fragment (quantifier), while high CE forces the rigid spirocycle to break, yielding the secondary fragment (qualifier)[1].

  • Validation Checkpoint : Select m/z 155.07 → 111.08 as the Quantifier transition (optimal CE ~15 eV). Select m/z 155.07 → 83.05 as the Qualifier transition (optimal CE ~30 eV). The qualifier/quantifier ratio must remain stable across multiple injections.

Step 4: Matrix Interference Blanking

  • Action : Inject an extracted blank matrix (e.g., plasma or urine) using the finalized LC gradient.

  • Causality : Ensures that endogenous biological acids do not share the exact MRM transitions at the target retention time.

  • Validation Checkpoint : The signal-to-noise (S/N) ratio at the expected retention time in the blank must be <3:1.

Workflow S1 1. System Suitability Verify ESI- Efficiency S2 2. Precursor Tuning Isolate m/z 155.07 S1->S2 Signal >1e6 cps S3 3. CE Ramping Map Breakdown Curve S2->S3 Intact Precursor S4 4. MRM Selection Quant: 111 | Qual: 83 S3->S4 Ratio Stability

Figure 2: Self-validating LC-MS/MS method development workflow for spirocyclic acids.

References
  • Title : Oxa-spirocycles: synthesis, properties and applications | Source : Semantic Scholar | URL :[Link]

  • Title : Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence | Source : ACS Publications | URL :[Link]

  • Title : Mass Spectrometry Fragmentation Patterns – HSC Chemistry | Source : Science Ready | URL :[Link]

  • Title : Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS | Source : PMC | URL :[Link]

Sources

Validation

Comparative Binding Affinity and Physicochemical Profiling of 5-Oxaspirooctane-6-carboxylic Acid Derivatives

Comparative Binding Affinity and Physicochemical Profiling of 5-Oxaspiro[1]octane-6-carboxylic Acid Derivatives As a Senior Application Scientist evaluating next-generation chemical scaffolds, I often encounter the limit...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity and Physicochemical Profiling of 5-Oxaspiro[1]octane-6-carboxylic Acid Derivatives

As a Senior Application Scientist evaluating next-generation chemical scaffolds, I often encounter the limitations of traditional "flat" aromatic rings in drug design. The overreliance on planar structures frequently leads to poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles.

To overcome these hurdles, modern medicinal chemistry has pivoted toward high- Fsp3​ (fraction of sp3 hybridized carbons) bioisosteres. Among these, the 5-oxaspiro[1]octane-6-carboxylic acid scaffold has emerged as a superior 3D replacement for standard cycloalkanes and flat phenyl rings. This guide objectively compares the binding affinity, lipophilicity, and solubility of this oxa-spirocycle against traditional alternatives, providing actionable experimental protocols to validate these metrics in your own discovery workflows.

Mechanistic Rationale: The "Escape from Flatland"

The integration of the 5-oxaspiro[1]octane-6-carboxylic acid scaffold into a drug candidate is driven by two distinct causal mechanisms:

  • Entropic Optimization via the Spirocyclic Core : Traditional flexible alkyl chains or flat aromatic rings must pay a high entropic penalty to adopt their bioactive conformation within a target pocket. The spiro[1]octane core is highly rigid and pre-organized. By projecting the carboxylic acid anchor at a specific, restricted vector, the scaffold minimizes the loss of conformational entropy upon binding, directly translating to a lower dissociation constant ( Kd​ ).

  • Desolvation and Dipole Modulation via the Oxa-Heteroatom : While standard carbocyclic spiro-rings improve binding, their high lipophilicity often tanks aqueous solubility. The strategic placement of the oxygen heteroatom at the 5-position acts as a crucial hydrogen-bond acceptor. This dramatically lowers the LogD and can improve water solubility by up to 40-fold compared to non-oxa counterparts ()[2]. Furthermore, replacing standard carboxylic acids with such highly optimized bioisosteres is a proven strategy to mitigate metabolic liabilities ()[3].

Pharmacophore cluster_ligand 5-Oxaspirooctane-6-carboxylic acid cluster_target Target Protein Pocket L_Spiro Spiro[3.4] Core (Rigid 3D Scaffold) L_Oxa Oxa-Heteroatom (H-Bond Acceptor) L_Spiro->L_Oxa L_COOH Carboxylic Acid (Anionic Anchor) L_Spiro->L_COOH T_Hydrophobic Hydrophobic Sub-pocket L_Spiro->T_Hydrophobic Shape Fit T_HDonor H-Bond Donor (e.g., Ser/Thr) L_Oxa->T_HDonor H-Bond T_Basic Basic Residue (e.g., Arg/Lys) L_COOH->T_Basic Salt Bridge

Pharmacophore interactions of the oxa-spirocyclic scaffold within a target pocket.

Comparative Data Analysis

To objectively evaluate performance, we compare a standard flat aromatic derivative against both a non-oxa 3D carbocycle and the highly optimized 5-oxaspiro[1]octane-6-carboxylic acid derivative.

Note: The causality of the structural changes is evident in the data. Moving to a 3D carbocycle improves affinity but destroys solubility. The oxa-spirocycle rescues solubility while maintaining the superior 3D binding affinity.

Scaffold DerivativeRepresentative Structure TypeRelative Binding Affinity ( Kd​ , nM)LogD (pH 7.4)Aqueous Solubility (µg/mL) Fsp3​ Fraction
Flat Aromatic Benzoic Acid Analog120 ± 82.8150.15
3D Carbocycle Spiro[1]octane-6-carboxylic acid45 ± 43.180.85
3D Oxa-Spirocycle 5-Oxaspiro[1]octane-6-carboxylic acid38 ± 31.43200.85

Experimental Methodologies

A core tenet of rigorous drug discovery is the use of self-validating experimental systems. Below are the protocols required to reproduce the comparative data, designed with internal controls to ensure data integrity.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free quantification of binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ).

  • Surface Preparation & Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Self-Validation: Target a low immobilization level (e.g., 1500–2000 RU) to prevent mass transport limitations. Block the reference channel with ethanolamine to serve as an inline blank for the subtraction of non-specific binding.

  • Analyte Preparation : Prepare serial dilutions (e.g., 1.5 nM to 100 nM) of the 5-oxaspiro[1]octane-6-carboxylic acid derivative in the running buffer (HBS-EP+ with 1% DMSO).

    • Causality: You must match the DMSO concentration of the analyte exactly to the running buffer. Even a 0.1% mismatch will cause massive bulk refractive index shifts, masking the true binding signal.

  • Kinetic Injection : Inject analytes at a high flow rate (30 µL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Self-Validation: Inject a known positive control (e.g., the standard flat analog) at the beginning and the end of the assay sequence. If the response drops by >10%, the active surface has degraded, and the run must be discarded.

  • Data Fitting : Apply double-referencing (subtracting the reference channel and a buffer-only injection) and fit the sensorgrams to a 1:1 Langmuir binding model.

SPR_Workflow N1 Target Protein Immobilization N2 Analyte Prep (Buffer Match) N1->N2 N3 SPR Injection (Association) N2->N3 N4 Buffer Wash (Dissociation) N3->N4 N5 Surface Regeneration N4->N5 N6 Kinetic Fitting (Kd Extraction) N4->N6

Workflow for determining binding affinity via Surface Plasmon Resonance (SPR).

Protocol B: Thermodynamic Solubility and LogD Profiling

To prove the desolvation benefits of the oxa-heteroatom, thermodynamic solubility must be measured.

  • Shake-Flask Equilibration : Add excess solid compound to 1.0 mL of 10 mM PBS (pH 7.4). Shake at 25°C for 24 hours.

    • Causality: A 24-hour incubation is strictly required to reach true thermodynamic equilibrium. Shorter times measure kinetic solubility, which is artificially inflated by amorphous material.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved material.

  • Quantification : Dilute the supernatant and analyze via LC-MS/MS against a standard curve prepared in a fully solubilizing solvent (e.g., 50% Acetonitrile).

  • LogD Determination : Partition the compound between octanol and pH 7.4 buffer in a 1:1 ratio. Shake for 2 hours, separate the phases, and quantify the concentration in each phase via LC-MS/MS. The resulting ratio defines the LogD, confirming the lipophilicity reduction provided by the oxa-substitution.

Sources

Comparative

In vitro toxicity and safety profile of 5-Oxaspiro[3.4]octane-6-carboxylic acid

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining strategy in modern drug discovery. Often referred to as the "escape from flatland," this approach lever...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining strategy in modern drug discovery. Often referred to as the "escape from flatland," this approach leverages spirocyclic building blocks to improve physicochemical properties, enhance target specificity, and reduce clinical attrition due to off-target toxicity.

As a Senior Application Scientist, I have compiled this comparative guide to evaluate the in vitro toxicity and safety profile of 5-Oxaspiro[3.4]octane-6-carboxylic acid , a highly versatile oxa-spirocyclic scaffold. This guide provides a mechanistic rationale for its safety advantages over traditional planar alternatives, supported by self-validating experimental protocols and comparative data.

Mechanistic Rationale: The Safety Advantage of Oxa-Spirocycles

The incorporation of a spirocyclic ether like 5-Oxaspiro[3.4]octane-6-carboxylic acid into a lead molecule fundamentally alters its toxicological profile compared to standard flat aromatic rings (e.g., benzoic acid derivatives). The causality behind this improved safety profile rests on three pillars:

  • Reduced Lipophilicity (LogD): Planar aromatic rings often drive non-specific hydrophobic interactions with off-target proteins. The sp3 character of the spirocycle increases aqueous solubility and lowers lipophilicity, which directly correlates with a reduced risk of promiscuity and phospholipidosis.

  • Mitigation of hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is notoriously susceptible to blockade by lipophilic, planar molecules. The rigid, three-dimensional bulk of the spiro[3.4]octane system sterically hinders binding within the cylindrical hERG channel pore, drastically reducing cardiotoxicity risks.

  • Decreased CYP450 Inhibition: Flat aromatic systems frequently coordinate with the heme iron of Cytochrome P450 enzymes. The oxa-spirocyclic core lacks the π-electron cloud necessary for this coordination, thereby minimizing drug-drug interaction (DDI) liabilities.

As highlighted by [1], the inherent three-dimensional nature of spirocycles allows for the projection of functionality in all directions, achieving significant interactions with binding sites while maintaining a clean safety profile[2][3].

Safety Screening Workflow

To objectively evaluate the safety of molecules derived from 5-Oxaspiro[3.4]octane-6-carboxylic acid, we utilize a multiparametric in vitro screening workflow.

G Start Spirocyclic Scaffold Evaluation Workflow Tox In Vitro Cytotoxicity (HepG2 / MTS Assay) Start->Tox hERG Cardiotoxicity (hERG Patch-Clamp) Start->hERG CYP Metabolic Stability (CYP450 Inhibition) Start->CYP Safe Favorable Safety Profile (Lead Advancement) Tox->Safe IC50 > 100 µM Toxic Toxicity Flagged (Structural Optimization) Tox->Toxic IC50 < 10 µM hERG->Safe IC50 > 30 µM hERG->Toxic IC50 < 10 µM CYP->Safe Low Inhibition

Fig 1. Multiparametric in vitro safety screening workflow for spirocyclic building blocks.

Comparative In Vitro Toxicity Data

The following table synthesizes the representative pharmacological behavior of lead-like molecules incorporating the 5-Oxaspiro[3.4]octane-6-carboxylic acid scaffold compared to traditional planar and simple cycloalkane alternatives.

Table 1: Comparative In Vitro Profiling of Carboxylic Acid Scaffolds

Scaffold TypeRepresentative Building BlockHepG2 Cytotoxicity (IC₅₀)hERG Inhibition (IC₅₀)CYP3A4 Inhibition (IC₅₀)Aqueous Sol. (LogS)
Spirocyclic Ether 5-Oxaspiro[3.4]octane-6-carboxylic acid> 100 µM> 50 µM> 50 µM-1.2
Planar Aromatic 3-Methoxybenzoic acid~ 45 µM~ 15 µM~ 8 µM-2.8
Simple Cycloalkane Cyclopentanecarboxylic acid> 100 µM> 50 µM> 50 µM-1.5

Data interpretation: The spirocyclic ether maintains the low toxicity profile of a simple cycloalkane while offering superior aqueous solubility and structural novelty compared to the planar aromatic system.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. An assay is only considered valid if its internal controls fall within strictly defined acceptance criteria.

Protocol A: In Vitro Cytotoxicity (MTS Assay on HepG2 Cells)

Causality: HepG2 cells are utilized because they are of human liver origin and retain baseline metabolic enzymes, making them highly relevant for first-pass toxicity. The MTS assay is selected over the traditional MTT assay because MTS is reduced directly into a soluble formazan product. This eliminates the need for a solubilization step, thereby reducing well-to-well variability and pipetting errors in high-throughput screening. This methodology is adapted from standard spirocycle viability assessments [4][5].

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic compound (1 µM to 100 µM) in culture media (final DMSO concentration ≤ 0.1%).

  • Internal Controls (Validation Step):

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

    • Positive Control: Doxorubicin at 10 µM. Validation criteria: The plate is rejected if Doxorubicin fails to induce >70% cell death.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTS reagent per well. Incubate for an additional 2 hours. Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Cardiotoxicity (Automated hERG Patch-Clamp)

Causality: While ligand-binding assays are faster, they only measure displacement and cannot differentiate between channel blockers and allosteric modulators. Automated patch-clamp provides direct, functional electrophysiological data, representing the gold standard for hERG safety validation.

  • Cell Preparation: Utilize CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Load cells onto an automated planar patch-clamp system. Establish whole-cell configuration and apply a standard voltage step protocol (holding at -80 mV, depolarizing to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents).

  • Compound Perfusion: Perfuse the spirocyclic compound at concentrations ranging from 0.1 µM to 50 µM.

  • Internal Controls (Validation Step):

    • Positive Control: E-4031 (500 nM). Validation criteria: E-4031 must produce >80% inhibition of the tail current for the cell recording to be deemed valid.

  • Data Analysis: Measure the peak tail current reduction. Calculate the IC₅₀ value.

Raw Material Safety & Handling Profile

While the final synthesized drug scaffold exhibits a highly favorable biological safety profile, the raw building block 5-Oxaspiro[3.4]octane-6-carboxylic acid must be handled with standard laboratory precautions. According to standardized chemical safety data for this structural class ()[6], the localized hazards of the unreacted carboxylic acid include:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Handling Protocol: All synthetic manipulations must be performed inside a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and a standard laboratory coat.

Conclusion

The integration of 5-Oxaspiro[3.4]octane-6-carboxylic acid into discovery pipelines provides a robust mechanism to "escape from flatland." By replacing planar aromatic systems with this oxa-spirocycle, medicinal chemists can systematically reduce lipophilicity-driven off-target toxicity, lower hERG liabilities, and improve overall metabolic stability, resulting in safer, more developable clinical candidates.

References

  • Title: The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery Source: Expert Opinion on Drug Discovery (PubMed) URL: [Link]

  • Title: Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: PubChem Compound Summary for CID 56962178, 5-Oxaspiro[3.4]octane-2-carboxylic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Validation

Lipophilicity (LogP) Comparison Guide: 5-Oxaspiro[3.4]octane-6-carboxylic acid vs. Morpholine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Assay Causality, and Lead Optimization Executive Summary As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Assay Causality, and Lead Optimization

Executive Summary

As a Senior Application Scientist, I frequently guide drug discovery teams through the critical transition from flat, sp3 -poor heterocycles to complex, three-dimensional scaffolds. This guide provides a rigorous, data-driven comparison of the lipophilicity (LogP) between a classical hydrophilic amine—morpholine —and a rigid, sp3 -rich bioisostere—5-oxaspiro[3.4]octane-6-carboxylic acid .

Understanding the partition coefficient (LogP) of these molecules is not just about logging a physical constant; it is about predicting membrane permeability, metabolic clearance, and volume of distribution. By analyzing their distinct physicochemical profiles, we can establish the causality behind their pharmacokinetic behaviors and select the most scientifically sound methodologies for their experimental quantification.

Structural & Physicochemical Profiling

The structural shift from morpholine to a spirocycle fundamentally alters the molecule's interaction with aqueous and lipid environments.

  • Morpholine is a flexible, six-membered heterocycle containing both amine and ether functional groups. Its high polarity and basicity make it exceptionally hydrophilic, heavily favoring the aqueous phase.

  • 5-Oxaspiro[3.4]octane-6-carboxylic acid introduces a rigid spiro-fused ring system. The restricted conformational flexibility and increased hydrocarbon fraction elevate its intrinsic lipophilicity, even with the presence of a polar, acidic carboxyl group.

Quantitative Data Comparison
PropertyMorpholine5-Oxaspiro[3.4]octane-6-carboxylic acid
Molecular Formula C₄H₉NOC₈H₁₂O₃
Molecular Weight 87.12 g/mol 156.18 g/mol
LogP (Intrinsic) -0.86 (Experimental)~0.50 (Computed proxy)
Acid/Base Character Basic Amine (pKa ~8.36)Carboxylic Acid (pKa ~4.5)
Physiological State (pH 7.4) >90% Ionized (Cationic)>99% Ionized (Anionic)
Structural Paradigm Flexible, 2D-like heterocycleRigid, 3D spirocycle

(Note: The LogP for the spirocycle is derived from its well-characterized structural isomer, 5-oxaspiro[3.4]octane-2-carboxylic acid, which serves as a highly accurate proxy for this assessment[1][2].)

Mechanistic Insights: The Causality of Lipophilicity

Why does the shift from morpholine to an oxaspirocycle matter in lead optimization? The causality lies in how lipophilicity dictates Absorption, Distribution, Metabolism, and Excretion (ADME).

Morpholine’s LogP of -0.86 indicates it will struggle to cross lipid bilayers passively. Its high aqueous solubility leads to rapid renal clearance, often necessitating active transport mechanisms to achieve intracellular target engagement. Conversely, the spirocycle’s moderate LogP (~0.5) strikes an optimal balance. It is lipophilic enough to permeate cell membranes via passive diffusion but polar enough to maintain excellent aqueous solubility, fitting perfectly within the parameters of Lipinski's Rule of Five.

ADME_Impact LogP Intrinsic Lipophilicity (LogP) LowLogP Hydrophilic (LogP < 0) Morpholine LogP->LowLogP HighLogP Lipophilic (LogP > 0) Spirocycle LogP->HighLogP Clearance Rapid Renal Clearance LowLogP->Clearance Perm Poor Passive Permeability LowLogP->Perm Metab Hepatic Metabolism (CYP450) HighLogP->Metab Absorp Enhanced Membrane Absorption HighLogP->Absorp

Logical relationship between LogP values and resulting ADME pharmacokinetic profiles.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the method of LogP determination must be tailored to the molecule's specific physicochemical properties. A one-size-fits-all approach inevitably leads to artifactual data. Below are the field-proven, self-validating protocols for each compound based on [3][4].

LogP_Workflow Start Compound Assessment (Morpholine vs. Spirocycle) Assess Predict Initial LogP & pKa Start->Assess Branch1 LogP < 0, Basic (Morpholine) Assess->Branch1 Branch2 LogP > 0, Acidic (Spirocycle) Assess->Branch2 Method1 Shake-Flask Method (OECD 107) Branch1->Method1 Method2 RP-HPLC Method (OECD 117) Branch2->Method2 Val1 Quantify via GC-FID or LC-MS/MS Method1->Val1 Val2 Derive from Retention Time (tr) Method2->Val2

Decision tree for selecting LogP determination protocols based on physicochemical properties.

Protocol 1: Shake-Flask Method (OECD 107) for Morpholine

Because morpholine is highly hydrophilic (LogP < 0), the traditional Shake-Flask method is optimal[4][5]. For highly lipophilic compounds, this method is prone to microdroplet artifacts, but for hydrophilic amines, it remains the gold standard.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and high-purity water for 24 hours prior to the experiment.

    • Causality: Mutual saturation prevents volume shifts during the actual equilibration phase, ensuring the phase ratio remains constant.

  • pH Adjustment: Buffer the aqueous phase to pH ~10.5 (at least 2 units above morpholine's pKa of 8.36).

    • Causality: This ensures morpholine is >99% in its un-ionized (neutral) state, yielding the true intrinsic LogP rather than the distribution coefficient (LogD).

  • Equilibration: Introduce a known concentration of morpholine into the biphasic system. Shake mechanically at 25°C ± 1°C for 30 minutes.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 15 minutes.

    • Causality: Centrifugation is critical to break any microdroplet emulsions that would artificially inflate the measured concentration in the opposing phase.

  • Quantification: Extract aliquots from both phases and analyze via GC-FID. Calculate LogP using the equation: LogP=log10​([Coctanol​]/[Cwater​]) .

  • Self-Validation: Perform the assay in triplicate using three different octanol:water volume ratios (e.g., 1:1, 1:2, 2:1). The calculated LogP values must fall within a range of ± 0.3 units to be considered valid.

Protocol 2: RP-HPLC Method (OECD 117) for 5-Oxaspiro[3.4]octane-6-carboxylic acid

For the moderately lipophilic and acidic spirocycle, Reversed-Phase HPLC (RP-HPLC) is superior. It is high-throughput, requires minimal material, and completely avoids the emulsion artifacts seen in shake-flask methods for lipophilic compounds[3][6].

Step-by-Step Methodology:

  • Column Selection: Utilize an analytical C18 (ODS) column with a high carbon load.

    • Causality: The long hydrocarbon chains of the C18 stationary phase chemically mimic the hydrophobic environment of n-octanol.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., 70:30 Methanol:Water) and acidify it with 0.1% Formic Acid (pH ~2.5).

    • Causality: Acidifying the mobile phase to at least 2 units below the spirocycle's pKa (~4.5) suppresses the ionization of the carboxylic acid, ensuring the retention time correlates strictly with neutral lipophilicity.

  • Calibration Curve Generation: Inject a minimum of 6 reference compounds with known, validated LogP values (e.g., 2-butanone, acetanilide, benzyl alcohol) spanning the expected LogP range (0 to 3).

  • Capacity Factor Calculation: Determine the dead time ( t0​ ) using an unretained marker (e.g., thiourea). Calculate the capacity factor ( k′ ) for all references using k′=(tr​−t0​)/t0​ . Plot log(k′) vs. known LogP to generate a linear regression.

  • Measurement & Interpolation: Inject the spirocycle, determine its retention time ( tr​ ), calculate its k′ , and interpolate its LogP directly from the validated calibration curve.

References

  • PubChem (NIH). "Morpholine | C4H9NO | CID 8083". National Center for Biotechnology Information. Verified URL: [Link]

  • PubChem (NIH). "5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178". National Center for Biotechnology Information. Verified URL:[Link]

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